molecular formula C8H10N2O3 B120398 (3,5-Dimethyl-4-nitropyridin-2-yl)methanol CAS No. 149082-03-1

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Cat. No.: B120398
CAS No.: 149082-03-1
M. Wt: 182.18 g/mol
InChI Key: KBCDOXSSYLFMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dimethyl-4-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-9-7(4-11)6(2)8(5)10(12)13/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCDOXSSYLFMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398774
Record name (3,5-Dimethyl-4-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149082-03-1
Record name 3,5-Dimethyl-4-nitro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149082-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethyl-4-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with two methyl groups at positions 3 and 5, a nitro group at position 4, and a hydroxymethyl group at position 2.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 149082-03-1[1]
Molecular Formula C₈H₁₀N₂O₃[2]
Molecular Weight 182.18 g/mol [2]
IUPAC Name This compound[3]
Synonyms 3,5-Dimethyl-4-nitro-2-pyridinemethanol[2]
Appearance Not explicitly stated, likely a solid-
Solubility Not explicitly stated-
Melting Point Not explicitly stated-
Boiling Point Not explicitly stated-

Synthesis and Experimental Protocols

A likely precursor for the synthesis is 3,5-dimethylpyridine. The synthesis would involve the N-oxidation of the pyridine ring, followed by nitration and subsequent functionalization of one of the methyl groups.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on analogous preparations of similar pyridine derivatives.

Synthetic Pathway Proposed Synthesis of this compound A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine N-oxide A->B Oxidation (e.g., m-CPBA or H₂O₂) C 3,5-Dimethyl-4-nitropyridine N-oxide B->C Nitration (e.g., HNO₃/H₂SO₄) D This compound C->D Functionalization (e.g., Acetic Anhydride followed by hydrolysis) Application Workflow Application of this compound in Drug Discovery A This compound B Chemical Modification (e.g., Chlorination of alcohol) A->B C Coupling with other pharmacophores B->C D Synthesis of Target Molecule (e.g., API) C->D E Biological Screening D->E F Lead Optimization E->F

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and the analytical data essential for the unequivocal identification and characterization of this molecule.

Chemical Identity and Properties

This compound is a pyridine derivative with the following key identifiers:

PropertyValue
Chemical Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol [1]
CAS Number 149082-03-1[1]
Appearance Expected to be a solid

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethylpyridine (3,5-lutidine). The general synthetic workflow is outlined below.

Synthesis_Workflow Start 3,5-Dimethylpyridine N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide Start->N_Oxide Oxidation & Nitration Acetate_Intermediate 2-Acetoxymethyl-3,5-dimethyl-4-nitropyridine N_Oxide->Acetate_Intermediate Boekelheide Rearrangement Target This compound Acetate_Intermediate->Target Hydrolysis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

This precursor is synthesized from 3,5-dimethylpyridine via oxidation to the N-oxide, followed by nitration.

Experimental Protocol:

  • N-Oxidation of 3,5-Dimethylpyridine: 3,5-Dimethylpyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 3,5-dimethylpyridine-N-oxide. The reaction mixture is typically heated to facilitate the conversion.

  • Nitration of 3,5-Dimethylpyridine-N-oxide: The formed N-oxide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled at an elevated temperature to introduce the nitro group at the 4-position of the pyridine ring. The product, 3,5-dimethyl-4-nitropyridine-N-oxide, is then isolated by neutralization of the reaction mixture, followed by filtration and drying.

Step 2: Synthesis of this compound

This step involves the Boekelheide rearrangement of the N-oxide intermediate, followed by hydrolysis.

Boekelheide_Rearrangement N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide Intermediate [3,3]-Sigmatropic Rearrangement Intermediate N_Oxide->Intermediate Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Acetate_Product 2-Acetoxymethyl-3,5-dimethyl-4-nitropyridine Intermediate->Acetate_Product Final_Product This compound Acetate_Product->Final_Product Hydrolysis Base or Acid Hydrolysis Hydrolysis->Final_Product

Caption: Boekelheide rearrangement and subsequent hydrolysis.

Experimental Protocol:

  • Boekelheide Rearrangement: 3,5-Dimethyl-4-nitropyridine-N-oxide is treated with acetic anhydride and heated. This induces a[2][2]-sigmatropic rearrangement, yielding 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine.[3][4] The reaction is typically carried out at reflux temperatures.[3]

  • Hydrolysis: The resulting acetate intermediate (CAS 142885-95-8) is then hydrolyzed to the corresponding alcohol.[5] This can be achieved through either acidic or basic hydrolysis, which cleaves the ester linkage to afford this compound. The final product is then purified using standard techniques such as crystallization or chromatography.

Structure Elucidation Data

Spectroscopic Data (Expected)
Technique Expected Observations
¹H NMR - A singlet for the aromatic proton. - A singlet for the hydroxymethyl protons (-CH₂OH). - Two singlets for the two methyl groups. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - Resonances for the five carbons of the pyridine ring. - A resonance for the hydroxymethyl carbon. - Resonances for the two methyl carbons.
Infrared (IR) Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. - C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 182.18. - Fragmentation patterns consistent with the loss of functional groups such as -OH, -CH₂OH, and -NO₂.

Logical Relationships in Structure Determination

The process of structure elucidation follows a logical progression, where each piece of experimental data contributes to the final confirmation of the molecular structure.

Structure_Elucidation_Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Start Starting Material (3,5-Lutidine) Precursor Precursor (N-Oxide) Start->Precursor Target_Compound Target Compound Precursor->Target_Compound NMR NMR (¹H, ¹³C) Target_Compound->NMR IR IR Spectroscopy Target_Compound->IR MS Mass Spectrometry Target_Compound->MS Connectivity Atom Connectivity (Molecular Skeleton) NMR->Connectivity Functional_Groups Functional Groups (-OH, -NO₂, -CH₃) IR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight Final_Structure Confirmed Structure of This compound Functional_Groups->Final_Structure Connectivity->Final_Structure Molecular_Weight->Final_Structure

Caption: Logical flow for the structure elucidation of the target compound.

This guide provides a foundational understanding of the synthesis and structural characterization of this compound. For researchers engaged in the synthesis of its derivatives, these protocols and data serve as a critical reference for ensuring the identity and purity of this important chemical intermediate.

References

An In-depth Technical Guide to (3,5-Dimethyl-4-nitropyridin-2-yl)methanol (CAS 149082-03-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (3,5-Dimethyl-4-nitropyridin-2-yl)methanol (CAS 149082-03-1), a key intermediate in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. This document details the compound's discovery and historical significance within the context of anti-ulcer drug development. It offers a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at the mechanism of action of the final drug product it helps create, including a visualization of the relevant signaling pathway.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The journey began in the late 1970s with the quest for more effective inhibitors of gastric acid secretion than the then-standard H2-receptor antagonists.[1][2] Researchers at Astra Hässle (now AstraZeneca) synthesized a series of substituted benzimidazoles, leading to the discovery of omeprazole in 1979.[2]

The specific molecular architecture of omeprazole required a precisely substituted pyridine moiety linked to a benzimidazole core. This necessity drove the development of synthetic routes for key intermediates, including this compound. While not having a famed discovery in its own right, its creation was a critical step in the economically significant synthesis of one of the best-selling drugs in pharmaceutical history. Its history is one of chemical ingenuity enabling a therapeutic breakthrough.

Chemical and Physical Properties

This compound is a stable crystalline solid at room temperature. Its molecular structure, featuring a nitro-substituted pyridine ring with methyl and hydroxymethyl groups, makes it a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 149082-03-1
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance White to gray or brown crystalline powder
Melting Point 66-70 °C
Synonyms 2-(Hydroxymethyl)-3,5-dimethyl-4-nitropyridine, 3,5-Dimethyl-4-nitro-2-pyridinemethanol

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that has been extensively optimized for industrial-scale production. The most common and well-documented route starts from 3,5-lutidine. The following protocol is a synthesized representation based on patented industrial processes.

Synthesis of 3,5-Dimethylpyridine-N-oxide

This initial step involves the oxidation of 3,5-lutidine to its corresponding N-oxide.

  • Reagents:

    • 3,5-Lutidine

    • Hydrogen Peroxide (30-35% solution)

    • Acetic Acid

  • Procedure:

    • 3,5-Lutidine is dissolved in acetic acid.

    • Hydrogen peroxide is added dropwise to the solution while maintaining the temperature between 70-80°C.

    • The reaction mixture is stirred for several hours until the oxidation is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, the excess hydrogen peroxide is quenched, and the acetic acid is removed under reduced pressure to yield the crude 3,5-dimethylpyridine-N-oxide.

Nitration to 3,5-Dimethyl-4-nitropyridine-N-oxide

The N-oxide is then nitrated to introduce the nitro group at the 4-position of the pyridine ring.

  • Reagents:

    • 3,5-Dimethylpyridine-N-oxide

    • Concentrated Sulfuric Acid

    • Concentrated Nitric Acid or Potassium Nitrate

  • Procedure:

    • The crude 3,5-dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid.

    • A nitrating mixture (a solution of nitric acid or potassium nitrate in sulfuric acid) is added dropwise while maintaining the temperature between 90-100°C.[3]

    • The reaction is held at this temperature for a few hours.

    • The reaction mixture is then cooled and carefully poured onto ice, followed by neutralization with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

    • The solid 3,5-dimethyl-4-nitropyridine-N-oxide is collected by filtration and washed with water.

Synthesis of this compound

The final step involves the rearrangement and hydroxymethylation of the nitrated N-oxide.

  • Reagents:

    • 3,5-Dimethyl-4-nitropyridine-N-oxide

    • Dimethyl Sulfate

    • Methanol

    • Ammonium Persulfate

  • Procedure:

    • 3,5-Dimethyl-4-nitropyridine-N-oxide is reacted with dimethyl sulfate in a suitable solvent to form a methyl sulfate adduct.

    • This adduct is then dissolved in methanol and treated with an aqueous solution of ammonium persulfate.

    • The reaction mixture is heated to reflux for several hours.

    • After completion, the methanol is removed under reduced pressure, and the residue is basified.

    • The product, this compound, is extracted with an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the final product.

G cluster_synthesis Synthesis of this compound lutidine 3,5-Lutidine n_oxide 3,5-Dimethylpyridine-N-oxide lutidine->n_oxide Oxidation (H₂O₂, Acetic Acid) nitro_n_oxide 3,5-Dimethyl-4-nitropyridine-N-oxide n_oxide->nitro_n_oxide Nitration (H₂SO₄, HNO₃/KNO₃) final_product This compound nitro_n_oxide->final_product Rearrangement & Hydroxymethylation ((CH₃)₂SO₄, (NH₄)₂S₂O₈)

Synthetic pathway for this compound.

Role in Drug Synthesis and Mechanism of Action

This compound serves as a crucial precursor in the multi-step synthesis of omeprazole. The hydroxymethyl group is typically converted to a chloromethyl group, which then acts as an electrophile to couple with the benzimidazole core of the final drug molecule.

The therapeutic effect of omeprazole is achieved through the inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in the secretion of gastric acid into the stomach lumen.

Signaling Pathway of Omeprazole Action

Omeprazole is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.[4] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function. This blockage of the proton pump leads to a profound and long-lasting reduction in gastric acid secretion.[5]

G cluster_pathway Omeprazole Mechanism of Action omeprazole Omeprazole (Prodrug) in Bloodstream parietal_cell Gastric Parietal Cell omeprazole->parietal_cell Uptake acidic_canaliculi Acidic Secretory Canaliculi parietal_cell->acidic_canaliculi Accumulation activated_omeprazole Activated Omeprazole (Sulfenamide) acidic_canaliculi->activated_omeprazole Acid-catalyzed Activation proton_pump H+/K+-ATPase (Proton Pump) activated_omeprazole->proton_pump Targets inhibition Irreversible Inhibition (Covalent Bond Formation) proton_pump->inhibition Leads to acid_secretion Gastric Acid Secretion (H+ into Stomach Lumen) inhibition->acid_secretion Blocks reduced_acid Reduced Gastric Acid acid_secretion->reduced_acid Results in

Signaling pathway of omeprazole's inhibitory action on the gastric proton pump.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of omeprazole and other proton pump inhibitors. While its discovery is not marked by a singular event, its development was a critical step in the broader narrative of modern gastroenterological pharmacotherapy. The synthetic pathways to this compound are well-established and have been refined for large-scale production. Understanding the chemistry of this intermediate and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug development and medicinal chemistry.

References

An In-depth Technical Guide on (3,5-Dimethyl-4-nitropyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a pivotal chemical intermediate in the synthesis of proton pump inhibitors (PPIs). This document details its chemical properties, synthesis protocols, and its role in the broader context of medicinal chemistry, with a focus on data-driven insights and practical experimental procedures.

Physicochemical and Spectroscopic Data

This compound, also known as 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine, is a stable crystalline solid.[1] Its key identifiers and physicochemical properties are summarized in the table below. While extensive spectroscopic data is not widely published, this guide presents available information and predicted properties to aid in its characterization.

PropertyValueSource
CAS Number 149082-03-1[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Melting Point 65.5 °C[1]
Appearance White to Gray to Brown powder to crystal
IUPAC Name This compound

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a multi-step process commencing from 4-nitro-2,3,5-trimethylpyridine-N-oxide. This pathway is a key part of an improved process for the preparation of the widely used anti-ulcer drug, Omeprazole.[1]

Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine[1]

This synthesis is a two-step process involving the rearrangement of the N-oxide precursor followed by hydrolysis.

Step 1: Rearrangement of 4-nitro-2,3,5-trimethylpyridine-N-oxide to 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine

  • Reagents:

    • 4-nitro-2,3,5-trimethylpyridine-N-oxide

    • Acetic anhydride

  • Procedure:

    • A solution of 4-nitro-2,3,5-trimethylpyridine-N-oxide in acetic anhydride is prepared.

    • The reaction mixture is heated to 85-90°C and maintained at this temperature for 4 hours.

    • After the reaction, methanol is added at room temperature.

    • Acetic acid and methanol are distilled off under vacuum at 60-65°C to yield an oily residue of 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Step 2: Hydrolysis to 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine

  • Reagents:

    • 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine (from Step 1)

    • 40% Sodium hydroxide solution

    • Methylene chloride

    • Toluene

  • Procedure:

    • The oily residue from Step 1 is cooled to 0-5°C.

    • A 40% sodium hydroxide solution is added, and the mixture is stirred for 4 hours at this temperature.

    • The crude product is extracted with methylene chloride.

    • The solvent is distilled off to yield the crude product.

    • Pure 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine is obtained by recrystallization from toluene.

  • Yield: Not explicitly stated in the source.

  • Melting Point of Pure Product: 65.5°C.[1]

G Synthesis of this compound start 4-Nitro-2,3,5-trimethylpyridine-N-oxide step1 Rearrangement with Acetic Anhydride (85-90°C, 4h) start->step1 intermediate 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine step1->intermediate step2 Hydrolysis with NaOH (0-5°C, 4h) intermediate->step2 product This compound step2->product

Synthetic pathway to the target compound.

Role in Pharmaceutical Synthesis

This compound is a crucial, stable intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like Omeprazole.[1] Its functional groups—a hydroxyl and a nitro group on a substituted pyridine ring—make it a versatile building block for further chemical transformations.

The subsequent step in the synthesis of Omeprazole involves the chlorination of the hydroxyl group of this compound to yield 2-chloromethyl-3,5-dimethyl-4-nitropyridine.[1] This chlorinated intermediate is then coupled with 5-methoxy-2-mercaptobenzimidazole.[1]

G Role in Omeprazole Synthesis start This compound step1 Chlorination (e.g., with Thionyl Chloride) start->step1 intermediate1 2-Chloromethyl-3,5-dimethyl-4-nitropyridine step1->intermediate1 step2 Coupling Reaction intermediate1->step2 reagent 5-Methoxy-2-mercaptobenzimidazole reagent->step2 intermediate2 5-Methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole step2->intermediate2 step3 Further Transformations (e.g., Methoxylation, Oxidation) intermediate2->step3 product Omeprazole step3->product

Progression to the final drug product.

Biological Activity Context

Direct biological studies on this compound are not extensively reported in the literature. Its significance lies in its role as a precursor to proton pump inhibitors. PPIs are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[2]

The final drug, Omeprazole, is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation.[2] While this compound itself does not exhibit this activity, its structural framework is essential for the ultimate therapeutic action of the final drug product.

The broader class of nitropyridine derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[3][4] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and interaction with biological targets.[4] However, for the title compound, its primary and well-documented role remains as a key building block in pharmaceutical manufacturing.

References

The Pivotal Role of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a substituted nitropyridine derivative, holds a significant and well-documented position in medicinal chemistry, primarily as a crucial synthetic intermediate in the manufacture of proton pump inhibitors (PPIs). This technical guide delineates the fundamental role of this compound, with a specific focus on its application in the synthesis of Omeprazole, a widely used medication for treating acid-related gastrointestinal disorders. This document provides a comprehensive overview of its synthesis, subsequent chemical transformations, and the experimental protocols involved, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. While the direct biological activity of this compound is not extensively reported in the current literature, its importance as a building block for potent pharmaceuticals is firmly established.

Introduction: The Significance of Nitropyridines in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocyclic motif. Nitropyridines, in particular, serve as versatile precursors for a wide array of biologically active molecules, demonstrating activities ranging from anticancer to antimicrobial. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution reactions, and can also be reduced to an amino group, providing a handle for further molecular diversification. This reactivity makes nitropyridine derivatives, such as this compound, valuable intermediates in the synthesis of complex pharmaceutical agents.

Core Application: An Essential Intermediate in Omeprazole Synthesis

The principal role of this compound in medicinal chemistry is as a key intermediate in the multi-step synthesis of Omeprazole. Omeprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase in gastric parietal cells, thereby reducing gastric acid secretion. The synthesis of Omeprazole from readily available starting materials like 3,5-lutidine involves the formation of the title compound as a stable, isolable intermediate.

Synthetic Pathway Overview

The synthesis of Omeprazole via this compound can be broadly categorized into two main stages:

  • Formation of this compound: This stage involves the oxidation and subsequent nitration of a suitable pyridine derivative, followed by functional group manipulation to introduce the hydroxymethyl group.

  • Conversion to the Omeprazole Backbone: this compound is then converted into a more reactive intermediate, typically 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, which is then coupled with the benzimidazole moiety to form the core structure of Omeprazole.

The following diagram illustrates the key transformations in the synthesis of an Omeprazole precursor starting from 3,5-Lutidine.

G cluster_0 Stage 1: Synthesis of the Pyridine Intermediate cluster_1 Stage 2: Conversion to Omeprazole Precursor 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide Oxidation (H2O2, Acetic Acid) 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethylpyridine-N-oxide->3,5-Dimethyl-4-nitropyridine-N-oxide Nitration (HNO3, H2SO4) Adduct_Formation Adduct Formation (e.g., with Dimethyl Sulfate) 3,5-Dimethyl-4-nitropyridine-N-oxide->Adduct_Formation Rearrangement_Hydroxylation Rearrangement & Hydroxylation Adduct_Formation->Rearrangement_Hydroxylation Target_Compound This compound Rearrangement_Hydroxylation->Target_Compound Chlorination Chlorination Target_Compound->Chlorination 2-Chloromethyl-3,5-dimethyl-4-nitropyridine 2-Chloromethyl-3,5-dimethyl-4-nitropyridine Chlorination->2-Chloromethyl-3,5-dimethyl-4-nitropyridine Methoxylation Methoxylation 2-Chloromethyl-3,5-dimethyl-4-nitropyridine->Methoxylation Omeprazole_Precursor 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Methoxylation->Omeprazole_Precursor

Synthetic pathway to an Omeprazole precursor.

Data Presentation: Key Intermediates and Reagents

While quantitative biological data for this compound is not available, the following table summarizes the key chemical entities involved in its synthesis and subsequent conversion, which is critical for process development and optimization.

Compound/Intermediate Molecular Formula Key Reagents for Formation/Conversion Role in Synthesis
3,5-LutidineC₇H₉NHydrogen Peroxide, Acetic AcidStarting Material
3,5-Dimethylpyridine-N-oxideC₇H₉NONitric Acid, Sulfuric AcidIntermediate
3,5-Dimethyl-4-nitropyridine-N-oxideC₇H₈N₂O₃Dimethyl Sulfate, Ammonium PersulfateIntermediate
This compound C₈H₁₀N₂O₃ Thionyl Chloride or other chlorinating agentsKey Intermediate
2-Chloromethyl-3,5-dimethyl-4-nitropyridineC₈H₉ClN₂O₂Sodium MethoxideIntermediate
2-Chloromethyl-3,5-dimethyl-4-methoxypyridineC₉H₁₂ClNO5-Methoxy-2-mercaptobenzimidazoleFinal Pyridine Moiety for Omeprazole

Experimental Protocols

The following are generalized experimental protocols for the key transformations involving this compound, based on procedures described in the patent literature. Researchers should consult the original patents for specific details and safety precautions.

Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

This procedure outlines the initial steps leading to the precursor of the title compound.

G Start Start Mix Mix 3,5-Lutidine with Acetic Acid Start->Mix Oxidize Add H2O2 Heat to 60-90°C Mix->Oxidize Isolate_N_oxide Isolate 3,5-Dimethyl- pyridine-N-oxide Oxidize->Isolate_N_oxide Nitrate Nitrate with HNO3/H2SO4 at 90-100°C Isolate_N_oxide->Nitrate Isolate_Nitrated Isolate 3,5-Dimethyl-4-nitro- pyridine-N-oxide Nitrate->Isolate_Nitrated End End Isolate_Nitrated->End

Workflow for 3,5-Dimethyl-4-nitropyridine-N-oxide synthesis.

Protocol:

  • Oxidation: 3,5-Lutidine is dissolved in acetic acid. Hydrogen peroxide is added portion-wise while maintaining the temperature between 60-90°C. After the reaction is complete, excess peroxide is quenched, and the solvent is removed under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

  • Nitration: The crude 3,5-dimethylpyridine-N-oxide is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically around 90-100°C. The reaction mixture is stirred until the nitration is complete. The product, 3,5-dimethyl-4-nitropyridine-N-oxide, is then isolated by careful neutralization and extraction.

Synthesis of this compound

This protocol details the conversion of the N-oxide to the target hydroxymethyl compound.[1]

Protocol:

  • Adduct Formation: 3,5-Dimethyl-4-nitropyridine-N-oxide is reacted with dimethyl sulfate in a suitable solvent (e.g., acetone) to form the corresponding dimethyl sulfate adduct.

  • Rearrangement and Hydroxylation: The adduct is dissolved in methanol and heated to reflux. An aqueous solution of ammonium persulfate is added dropwise. The reaction proceeds via a rearrangement, followed by hydrolysis to yield this compound. The product is isolated by extraction after adjusting the pH of the reaction mixture.[1]

Conversion to 2-Chloromethyl-3,5-dimethyl-4-nitropyridine

This step prepares the molecule for the subsequent methoxylation.

Protocol:

  • A solution of this compound in a suitable solvent like dichloromethane is cooled.

  • A chlorinating agent, such as thionyl chloride, is added dropwise.

  • The reaction mixture is stirred for a period to ensure complete conversion.

  • The resulting 2-chloromethyl-3,5-dimethyl-4-nitropyridine can be used in the next step, sometimes without isolation.

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of Omeprazole. Its preparation from simple precursors and its subsequent functionalization highlight the strategic use of nitropyridine chemistry in the construction of complex drug molecules. While direct pharmacological data on this compound is scarce, its indispensable role in the production of a blockbuster drug underscores its significance in medicinal chemistry. This guide provides a foundational understanding of its synthesis and application, which can be leveraged by professionals in the pharmaceutical industry for process optimization and the development of new synthetic routes to related therapeutic agents. Further research into the potential biological activities of this and similar nitropyridine derivatives could open new avenues for drug discovery.

References

Potential Mechanisms of Action for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol represent a class of heterocyclic compounds with significant potential in drug discovery. While the specific mechanism of action for the parent compound is not extensively characterized, the broader family of nitropyridine and pyridine methanol derivatives has been implicated in a range of biological activities. This technical guide consolidates the current understanding of these potential mechanisms, providing a detailed overview of possible molecular targets, associated signaling pathways, quantitative data from relevant studies, and comprehensive experimental protocols to facilitate further research and development. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this chemical scaffold.

Introduction

Pyridine-based ring systems are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. The introduction of a nitro group and other substituents, such as in this compound, significantly influences the molecule's electronic properties and, consequently, its biological activity. Nitropyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] This guide explores the plausible mechanisms of action for derivatives of this compound by examining the established biological targets of structurally related compounds.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of analogous chemical structures, several potential mechanisms of action for this compound derivatives can be postulated. These include the inhibition of key enzymes in cellular signaling pathways and the disruption of essential processes in pathogenic organisms.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

Mechanism: Thioredoxin reductase 1 (TrxR1) is a critical enzyme in maintaining cellular redox homeostasis and is a validated target in cancer therapy.[3] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells. The electrophilic nature of the nitro group on the pyridine ring may facilitate covalent modification of the enzyme's active site, particularly the C-terminal selenocysteine residue.[4]

Signaling Pathway:

G Derivative Derivative TrxR1 TrxR1 Derivative->TrxR1 Inhibition Trx-(SH)2 Thioredoxin (reduced) TrxR1->Trx-(SH)2 Reduces ROS Reactive Oxygen Species TrxR1->ROS Decreased scavenging Trx-S2 Thioredoxin (oxidized) Trx-(SH)2->Trx-S2 Reduces cellular proteins Trx-S2->TrxR1 Apoptosis Apoptosis ROS->Apoptosis Induces

Figure 1: Inhibition of the Thioredoxin Reductase 1 Pathway.
Janus Kinase 2 (JAK2) Inhibition

Mechanism: The Janus kinase (JAK) family of tyrosine kinases are central components of the JAK-STAT signaling pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[5] Pyridine-containing compounds have been developed as potent JAK2 inhibitors.[6] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream STAT proteins.

Signaling Pathway:

G Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Derivative Derivative Derivative->JAK2 Inhibits pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Figure 2: Inhibition of the JAK2-STAT Signaling Pathway.
Phosphodiesterase 4 (PDE4) Inhibition

Mechanism: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[7] Inhibition of PDE4 leads to increased intracellular cAMP levels, which has a broad range of anti-inflammatory effects. Pyridine and pyrazole derivatives have been explored as PDE4 inhibitors for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[8]

Signaling Pathway:

G ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Derivative Derivative Derivative->PDE4 Inhibits Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory

Figure 3: Mechanism of PDE4 Inhibition.
Antitubercular Activity via Nitroreductase Activation

Mechanism: Nitroaromatic compounds are a known class of prodrugs used to treat tuberculosis. These compounds are reductively activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[9][10] This activation leads to the generation of reactive nitrogen species, which are toxic to the bacteria. The 4-nitro group of the this compound scaffold makes this a plausible mechanism of action against M. tuberculosis.

Experimental Workflow:

G cluster_mtb Mycobacterium tuberculosis Derivative Derivative Ddn Deazaflavin-dependent Nitroreductase (Ddn) Derivative->Ddn Substrate for Reactive_Nitrogen_Species Reactive Nitrogen Species Ddn->Reactive_Nitrogen_Species Generates Bacterial_Cell_Death Bacterial Cell Death Reactive_Nitrogen_Species->Bacterial_Cell_Death

Figure 4: Bioactivation of Nitroaromatic Prodrugs in M. tuberculosis.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Mechanism: Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable cation channel expressed in keratinocytes and neuronal tissues, playing a role in temperature sensation, pain, and skin homeostasis.[11] (Pyridin-2-yl)methanol derivatives have been identified as potent and selective TRPV3 antagonists, suggesting a potential therapeutic application in pain and inflammatory skin disorders.[12][13] Antagonism of TRPV3 channels would block the influx of calcium ions, thereby modulating downstream signaling pathways involved in nociception and inflammation.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyridine and nitropyridine derivatives against the potential targets discussed. This data is compiled from multiple studies and is intended for comparative purposes.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibition

Compound Class IC₅₀ (µM) Cell Line/Enzyme Source Reference
2-Bromo-2-nitro-1,3-propanediol 21 Purified TrxR1 [14]

| Nitropyridine Derivatives | Varies | Not Specified |[1] |

Table 2: JAK2 Inhibition

Compound IC₅₀ (nM) Assay Type Reference
INCB018424 2.8 Enzymatic [5]
TG101348 3 Enzymatic [15]
XL019 2 Enzymatic [5]
CEP-701 1 Enzymatic [5]

| 2-Aminopyridine Derivatives | Varies | Enzymatic/Cellular |[16] |

Table 3: PDE4 Inhibition

Compound Class IC₅₀ (µM) PDE4 Subtype Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamides 0.11 - 1.1 PDE4B [1]
5-anilino derivatives 5.72 - 6.54 Not Specified [17]
Furan- and Oxazole-Based Derivatives 1.4 - 9.6 Not Specified [17]

| Pyrazolo[1,5-a]pyridines | Varies | Not Specified |[18] |

Table 4: Antitubercular Activity

Compound Class MIC (µg/mL or µM) M. tuberculosis Strain Reference
2,4-disubstituted pyridine derivatives 0.8 - 1.5 µg/mL H37Rv [19]
Pyridine-2-methylamine derivatives 0.016 - 64 µg/mL H37Rv [20]
Isoniazid and pyridine derivatives 1.5 - 3.2 µM H37Rv [2]

| Imidazo[4,5-b]pyridine derivatives | Varies | H37Rv | |

Table 5: TRPV3 Antagonism

Compound Class IC₅₀ (µM) Assay Type Reference
(Pyridin-2-yl)methanol derivative (74a) 0.38 Not Specified [12]
Trpvicin Not Specified Not Specified [21]

| Citrusinine II | 12.4 | Not Specified |[21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential mechanisms of action.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay (Insulin Reduction Endpoint Assay)
  • Objective: To determine the inhibitory effect of a compound on the enzymatic activity of TrxR1.

  • Principle: TrxR1 reduces thioredoxin (Trx), which in turn reduces the disulfide bonds of insulin, causing it to precipitate. The rate of insulin precipitation is monitored by an increase in absorbance.

  • Materials:

    • Recombinant human TrxR1

    • Recombinant human Trx1

    • NADPH

    • Insulin

    • TE Buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing TE buffer, NADPH, and Trx1.

    • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

    • Add recombinant TrxR1 to all wells except the blank.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding insulin to all wells.

    • Immediately monitor the increase in absorbance at 650 nm over time at 37°C.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro JAK2 Kinase Assay
  • Objective: To measure the direct inhibitory effect of a compound on JAK2 enzymatic activity.

  • Principle: This assay measures the phosphorylation of a peptide substrate by JAK2. The amount of phosphorylated product is quantified, often using methods like fluorescence polarization or luminescence.

  • Materials:

    • Recombinant active JAK2 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Kinase assay buffer

    • Test compounds

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)

    • 384-well microplate

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the JAK2 enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection reagents and incubate to allow for binding.

    • Measure the TR-FRET signal.

    • Calculate the percent inhibition and determine the IC₅₀ value.

PDE4 Inhibition Assay (Fluorescence Polarization)
  • Objective: To quantify the inhibition of PDE4 activity by a test compound.

  • Principle: This assay uses a fluorescently labeled cAMP (FAM-cAMP) as a substrate for PDE4. When FAM-cAMP is hydrolyzed to FAM-AMP, it is bound by a binding agent, resulting in a change in fluorescence polarization.

  • Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4B)

    • FAM-cAMP substrate

    • Assay buffer

    • Binding agent

    • Test compounds

    • Low-volume, black, 384-well microplates

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound and the PDE4 enzyme to the wells of the microplate.

    • Initiate the reaction by adding the FAM-cAMP substrate.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction and bind the product by adding the binding agent.

    • Incubate for an additional 30 minutes.

    • Measure the fluorescence polarization.

    • Calculate the percent inhibition and determine the IC₅₀ value.[7]

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Principle: Alamar Blue contains a redox indicator that changes color from blue to pink in the presence of metabolically active cells. The MIC is the lowest concentration of the compound that prevents this color change.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC

    • Test compounds

    • Alamar Blue reagent

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in the 96-well plate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for 5-7 days.

    • Add the Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.

    • Visually assess the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[19][20]

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of structurally related compounds, derivatives from this class may exert their biological effects through various mechanisms, including the inhibition of TrxR1, JAK2, and PDE4, as well as potential antitubercular and TRPV3 antagonistic activities. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential mechanisms. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for specific targets, ultimately paving the way for the development of new and effective therapeutic agents.

References

Biological activity of substituted nitropyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Substituted Nitropyridine Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of substituted nitropyridine compounds, a class of N-heterocycles of significant interest in medicinal and agricultural chemistry. Pyridine derivatives are a privileged structural motif in drug design, and the introduction of a nitro group can modulate their electronic properties and biological functions, leading to a wide range of therapeutic and practical applications.[1][2][3] This document synthesizes key findings on their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Overview of Biological Activities

Substituted nitropyridines are versatile precursors for a vast array of bioactive molecules.[1][2][4] Their biological significance stems from the unique chemical properties imparted by the pyridine ring and the electron-withdrawing nitro group. These compounds have demonstrated a broad spectrum of activities, including antitumor, antimicrobial (antibacterial and antifungal), antiviral, anti-neurodegenerative, and enzyme inhibitory effects.[1][2][5] They are also utilized as intermediates in the synthesis of insecticides and herbicides.[3][5]

The logical relationship between the core nitropyridine structure and its diverse biological applications is illustrated below.

G NP Substituted Nitropyridine Core Anticancer Anticancer Activity NP->Anticancer Antimicrobial Antimicrobial Activity NP->Antimicrobial Enzyme Enzyme Inhibition NP->Enzyme Agro Agrochemical Applications NP->Agro sub_anti Antifungal Antimicrobial->sub_anti sub_bact Antibacterial Antimicrobial->sub_bact sub_kinase Kinase Inhibitors (JAK2, GSK3, VEGFR-2) Enzyme->sub_kinase sub_other_enz Other Enzymes (urease, oxidoreductases) Enzyme->sub_other_enz sub_insect Insecticides Agro->sub_insect sub_herb Herbicides Agro->sub_herb

Figure 1: Core structure and its diverse biological applications.

Anticancer Activity

Nitropyridine derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[6][7] Their cytotoxic potential is an active area of research, with studies demonstrating efficacy against various cancer cell lines.[8] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected substituted nitropyridine derivatives.

Compound/Derivative ClassCancer Cell Line(s)Activity MetricReported Value(s)Reference
N,N'-malonamide derivativesMDA-MB-231 (Breast)IC505 ± 0.5 µM, 5 ± 0.25 µM[7]
Pyridine-ureas (Compound 8e)MCF-7 (Breast)IC50 (48h)0.22 µM[9]
Pyridine-ureas (Compound 8n)MCF-7 (Breast)IC50 (48h)1.88 µM[9]
Pyridine-ureas (Compound 8e)MCF-7 (Breast)IC50 (72h)0.11 µM[9]
Pyridine-ureas (Compound 8n)MCF-7 (Breast)IC50 (72h)0.80 µM[9]
1,2,4-Triazole-pyridine hybridsB16F10 (Murine Melanoma)IC5041.12 µM to 61.11 µM[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[10]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test nitropyridine compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.[9]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[9]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A 1. Seed cancer cells in 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Treat with serial dilutions of nitropyridine compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 value H->I

Figure 2: Standard workflow for an in vitro MTT cytotoxicity assay.

Antimicrobial Activity

Several classes of substituted nitropyridines exhibit significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[5][8] The antimicrobial potential is often linked to the specific substitution patterns on the pyridine ring.[11]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and other antimicrobial data for various nitropyridine derivatives.

Compound/Derivative ClassTarget Microorganism(s)Activity MetricReported Value(s)Reference
Nitropyridine-containing complexes (50a-c)S. aureus, B. subtilis, P. aeruginosa, E. coliZone Diameter9.1–17.9 mm[5]
Nitropyridine-containing complexes (50a-c)C. albicansZone Diameter21.9–25.3 mm[5]
Phenolic hydrazone derivative (98, R=2-OH)B. subtilis, C. kruseiMIC62.5 µg/mL[5]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosisMIC4-64 µg/mL[8]
Nicotinoyl thioureas (30-34)S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosaMIC31.25 to 62.5 µg/mL[11]
Pyridinium salt (Compound 3d)Various bacteria and fungiMIC4 µg/mL[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The nitropyridine compound is serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism with no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Nitropyridine derivatives have been identified as inhibitors of various enzymes, a mechanism that underpins many of their therapeutic effects, particularly in cancer and neurodegenerative diseases.[1][13]

Kinase Inhibition

Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Several nitropyridine-based compounds have been synthesized as potent inhibitors of kinases such as Janus kinase 2 (JAK2), Glycogen synthase kinase 3 (GSK3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][9]

Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor 1. Binding Kinase Kinase Domain (Intracellular) Receptor->Kinase 2. Dimerization & Activation ADP ADP Kinase->ADP SubstrateP Phosphorylated Substrate (Active) Kinase->SubstrateP 3. Phosphorylation ATP ATP ATP->Kinase Substrate Downstream Substrate Protein Substrate->Kinase Response Cellular Response (Proliferation, Angiogenesis) SubstrateP->Response 4. Signal Cascade Inhibitor Nitropyridine Kinase Inhibitor Inhibitor->Kinase Inhibition

Figure 3: Generalized pathway of kinase inhibition by a nitropyridine compound.
Other Enzyme Targets

Beyond kinases, nitropyridines have shown inhibitory activity against other enzymes:

  • Thioredoxin Reductase 1: Inhibition of this enzyme is a mechanistic basis for anticancer therapy.[1]

  • NADH Dehydrogenase: Some pyridine derivatives are potent inhibitors of this mitochondrial enzyme, which can disrupt ATP synthesis.[14]

  • Isocitrate Lyase (ICL): 3-Nitropropionate, a related nitro-compound, is a time-dependent inhibitor of ICL, where the nitro group acts as a masked electrophile to form a covalent adduct with an active-site cysteine.[13]

Quantitative Enzyme Inhibition Data
Compound/Derivative ClassTarget EnzymeActivity MetricReported Value(s)Reference
2,4-dichlorophenyl derivative (10)GSK3IC508 nM[1]
2,4-dichlorophenyl derivative (10)GSK3EC500.13 µM[1]
Sulfamides (6)JAK2IC508.5–12.2 µM[1]
Pyridyloxy-substituted acetophenone oxime ethers (44)Protoporphyrinogen oxidaseIC503.11–4.18 µM[5]

Conclusion

Substituted nitropyridines represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore their potential as scaffolds for new therapeutic agents. The data and protocols summarized in this guide offer a foundation for further research into the synthesis, optimization, and mechanistic understanding of these promising molecules. Continued exploration in this area is crucial for translating their demonstrated biological potential into clinically and agriculturally significant applications.

References

Preliminary Investigation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary framework for the toxicological investigation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol. As of the writing of this guide, no specific toxicity data for this compound is publicly available. The proposed investigations are based on the chemical structure of the molecule and toxicological data from structurally related compounds. All experimental work should be conducted in compliance with relevant institutional, national, and international guidelines for animal welfare and laboratory safety.

Introduction

This compound is a pyridine derivative with potential applications in scientific research and as an intermediate in the synthesis of pharmacologically active compounds, such as ATPase inhibitors.[1] Its chemical structure, featuring a nitropyridine core and a methanol group, suggests several potential toxicological liabilities that warrant a thorough investigation. Nitropyridine derivatives have been shown to exhibit a range of biological activities and toxicities.[2][3] Furthermore, the presence of the methanol group raises concerns about potential metabolic activation to toxic metabolites.[4][5]

This technical guide outlines a proposed preliminary investigation into the toxicity of this compound, providing detailed experimental protocols and a strategy for data analysis and visualization.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its toxicological assessment.

PropertyValueReference
Molecular Formula C8H10N2O3[6][7]
Molecular Weight 182.18 g/mol [7]
CAS Number 149082-03-1[7]
Appearance (Not specified)
Solubility (To be determined)
pKa (To be determined)
LogP (To be determined)

Proposed Preliminary Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess basal cytotoxicity, genotoxicity, and potential mechanisms of action, followed by limited in vivo studies in a rodent model to evaluate acute toxicity and target organ effects.

3.1.1. Basal Cytotoxicity Assays

  • Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in various cell lines.

  • Methodology:

    • Cell Lines: A panel of cell lines should be used, including a liver-derived cell line (e.g., HepG2) to assess potential hepatotoxicity, a kidney-derived cell line (e.g., HEK293) for nephrotoxicity, and a neuronal cell line (e.g., SH-SY5Y) for neurotoxicity.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24 and 48 hours.

    • Assay: Cell viability can be assessed using a standard MTT or MTS assay, which measures mitochondrial metabolic activity.

    • Data Analysis: IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2. Genotoxicity Assays

  • Objective: To evaluate the potential of the compound to induce DNA damage.

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay should be conducted with and without metabolic activation (S9 fraction).

    • In Vitro Micronucleus Test: This assay, performed in a suitable mammalian cell line (e.g., CHO-K1, L5178Y), detects both clastogenic and aneugenic effects by quantifying the formation of micronuclei in the cytoplasm of interphase cells.

3.1.3. Hemotoxicity Assay

  • Objective: Based on the known effects of other nitropyridine derivatives to induce methemoglobinemia, this assay will assess the potential of this compound to oxidize hemoglobin.[2]

  • Methodology:

    • Blood Collection: Fresh whole blood is obtained from a suitable animal model (e.g., rat).

    • Incubation: Red blood cells are isolated and incubated with various concentrations of the test compound.

    • Methemoglobin Measurement: The percentage of methemoglobin is determined spectrophotometrically at various time points.

  • Objective: To determine the acute toxicity of this compound after a single dose and to identify potential target organs.

  • Methodology:

    • Animal Model: Sprague-Dawley rats (one sex, typically female) are used.

    • Administration: The compound is administered via oral gavage at a starting dose based on the in vitro cytotoxicity data. An up-and-down procedure (OECD Guideline 425) can be employed to minimize the number of animals used.

    • Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded regularly.

    • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy. Key organs (liver, kidneys, spleen, brain, heart, lungs) should be collected, weighed, and preserved for histopathological examination.

    • Blood Analysis: Blood samples should be collected for hematology and clinical chemistry analysis.

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the structure and related compounds, several potential mechanisms of toxicity should be considered.

  • Oxidative Stress: The nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamino intermediates, which can redox cycle and generate reactive oxygen species (ROS).

  • Metabolic Activation: The methanol group could be metabolized by alcohol dehydrogenases to formaldehyde and formic acid, which are known to be toxic.[5] This can lead to metabolic acidosis and ocular toxicity.

  • Methemoglobinemia: As seen with other nitropyridines, the compound may directly or through its metabolites oxidize the ferrous iron in hemoglobin to the ferric state, leading to methemoglobinemia and impaired oxygen transport.[2]

Visualization of Experimental Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a potential toxicity pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Acute Toxicity Cytotoxicity Cytotoxicity Dose Administration Dose Administration Cytotoxicity->Dose Administration Inform Dosing Genotoxicity Genotoxicity Hemotoxicity Hemotoxicity Clinical Observation Clinical Observation Dose Administration->Clinical Observation Pathology Pathology Clinical Observation->Pathology Data Analysis Data Analysis Pathology->Data Analysis Compound Compound Compound->Cytotoxicity Compound->Genotoxicity Compound->Hemotoxicity Toxicity_Pathway cluster_metabolism Metabolic Activation Compound This compound Nitroreduction Nitroreduction Compound->Nitroreduction Methanol Oxidation Methanol Oxidation Compound->Methanol Oxidation Methemoglobinemia Methemoglobinemia Compound->Methemoglobinemia Direct or Metabolite-mediated Hemoglobin Oxidation ROS Production ROS Production Nitroreduction->ROS Production Redox Cycling Formaldehyde/Formic Acid Formaldehyde/Formic Acid Methanol Oxidation->Formaldehyde/Formic Acid ADH/ALDH Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Metabolic Acidosis Metabolic Acidosis Formaldehyde/Formic Acid->Metabolic Acidosis Cell Damage Cell Damage Oxidative Stress->Cell Damage Systemic Toxicity Systemic Toxicity Metabolic Acidosis->Systemic Toxicity Hypoxia Hypoxia Methemoglobinemia->Hypoxia

References

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol: A Versatile Precursor for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol stands as a pivotal precursor in the landscape of medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of proton pump inhibitors such as Omeprazole. Beyond its established utility in the production of existing pharmaceuticals, its inherent structural motifs—a substituted pyridine ring bearing nitro and hydroxymethyl functionalities—present a fertile ground for the exploration of novel bioactive compounds. This technical guide delves into the potential of this compound and structurally related nitropyridine derivatives as starting materials for the discovery of new therapeutic agents, providing detailed experimental methodologies, quantitative biological data from analogous compound classes, and visualizations of relevant synthetic and biological pathways.

The Strategic Importance of the Nitropyridine Scaffold

The pyridine ring is a privileged structure in drug design, appearing in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group to this scaffold, as seen in this compound, profoundly influences its chemical reactivity and pharmacological potential. The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions, making it a versatile handle for molecular elaboration. Furthermore, nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Application in the Synthesis of Bioactive Molecules: A Case Study with Nitropyridine Derivatives

While direct drug discovery efforts originating from this compound are not extensively documented in publicly available literature, numerous studies on analogous nitropyridine precursors highlight the potential of this chemical class. Research has shown that various substituted nitropyridines can be elaborated into potent inhibitors of enzymes and modulators of signaling pathways implicated in a range of diseases.[1]

For instance, derivatives of nitropyridines have been synthesized and evaluated as potent anticancer agents. One such study focused on the development of novel pyridine heterocyclic hybrids, which demonstrated significant cytotoxicity against various cancer cell lines and potent inhibition of tubulin polymerization.[3]

Quantitative Biological Data of Representative Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of newly synthesized pyridine derivatives, showcasing the potential for this class of compounds.

CompoundTarget Cell LineIC50 (µM)[3]
3a Huh-7-
A549-
MCF-7-
3b Huh-76.54
A54915.54
MCF-76.13
5a Huh-7-
A549-
MCF-7-
5b Huh-7-
A549-
MCF-7-
Taxol (Control) Huh-76.68
A54938.05
MCF-712.32

The data clearly indicates that certain pyridine derivatives exhibit potent anticancer activity, with compound 3b showing superior or comparable efficacy to the standard chemotherapeutic agent, Taxol, against the tested cell lines.[3]

Furthermore, the inhibitory effect of these compounds on tubulin polymerization, a key mechanism for anticancer drugs, was quantified.

CompoundTubulin Polymerization IC50 (µM)[3]
3a 15.6
3b 4.03
5a 6.06
5b 12.61
Combretastatin A-4 (Control) 1.64

Compound 3b also demonstrated the most potent inhibition of tubulin polymerization, a crucial process in cell division, further supporting its potential as an anticancer agent.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of drug discovery research. The following sections provide representative experimental protocols for the synthesis and biological evaluation of pyridine derivatives, based on established literature.

General Procedure for the Synthesis of Pyridine Derivatives

The synthesis of bioactive pyridine derivatives often involves multi-step reaction sequences. A general workflow for the synthesis of complex pyridine-based heterocyclic hybrids is outlined below.[3]

experimental_workflow start Starting Materials (Aldehyde, N-acetyl-4-piperidone) intermediate Aldol Condensation Intermediate Compounds (2a-d) start->intermediate Aldol Condensation cyclization Cyclization Reaction intermediate->cyclization product Target Compounds (3a-d, 4a-b, 5a-b) cyclization->product Formation of Heterocyclic Hybrids reagent1 Malononitrile reagent1->cyclization reagent2 Thiourea reagent2->cyclization reagent3 Phenylhydrazine reagent3->cyclization

Caption: General synthetic workflow for pyridine heterocyclic hybrids.[3]

Step 1: Aldol Condensation for Intermediate Synthesis A mixture of the appropriate aldehyde and N-acetyl-4-piperidone is subjected to an aldol condensation reaction to yield the intermediate compounds.[3]

Step 2: Cyclization to Form Target Compounds The intermediate compounds are then cyclized with various reagents such as malononitrile, thiourea, or phenylhydrazine to produce the final target pyridine-based heterocyclic hybrids.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against human cancer cell lines (e.g., Huh-7, A549, and MCF-7) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

The ability of compounds to inhibit tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.[3]

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a polymerization buffer, and a fluorescence reporter is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated, and the increase in fluorescence is monitored over time using a fluorescence spectrophotometer.

  • IC50 Determination: The concentration of the compound that inhibits 50% of tubulin polymerization (IC50) is determined from the inhibition curves.

Signaling Pathways and Mechanisms of Action

The pyridine scaffold is a versatile pharmacophore that can interact with a multitude of biological targets. In the context of cancer, pyridine derivatives have been shown to inhibit various kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[4][5]

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Pyridine-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: The MAPK/ERK signaling pathway, a common target for pyridine-based kinase inhibitors.

The diagram above illustrates the MAPK/ERK signaling pathway, a critical cascade that is often dysregulated in cancer. Many pyridine-containing small molecule inhibitors are designed to target kinases within this pathway, such as Raf, thereby blocking downstream signaling and inhibiting cancer cell growth.

Conclusion

This compound and its structural analogs represent a promising class of precursors for the discovery of novel therapeutic agents. The versatility of the nitropyridine scaffold, combined with established synthetic methodologies, provides a robust platform for the generation of diverse chemical libraries for biological screening. The compelling anticancer and tubulin polymerization inhibitory activities demonstrated by related pyridine derivatives underscore the potential of this chemical space. Future research focused on the systematic derivatization of this compound and the exploration of its structure-activity relationships is warranted to unlock its full potential in drug discovery.

References

Methodological & Application

Synthesis Protocol for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, including proton pump inhibitors. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 3,5-lutidine. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable method to obtain this crucial intermediate. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. This compound, with its functionalized pyridine core, serves as a versatile intermediate in the development of novel therapeutic agents. The presence of the nitro group and the hydroxymethyl moiety allows for a variety of subsequent chemical transformations. This application note details a robust two-step synthesis beginning with the nitration of 3,5-lutidine-N-oxide, followed by acetoxylation and subsequent hydrolysis to yield the target compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsReaction Time (hours)Temperature (°C)Yield (%)
1N-Oxidation & Nitration3,5-LutidineHydrogen Peroxide, Acetic Acid, Nitric Acid, Sulfuric Acid2-460-90~85
2Acetoxylation & Hydrolysis3,5-Dimethyl-4-nitropyridine-N-oxideAcetic Anhydride, Sulfuric Acid, Water4-6100-120 (Acetoxylation), Reflux (Hydrolysis)~75

Experimental Protocols

Materials and Equipment
  • 3,5-Lutidine (99%)

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Acetic Anhydride

  • Sodium Hydroxide

  • Dichloromethane

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide
  • N-Oxidation of 3,5-Lutidine: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-lutidine (1.0 mol) and glacial acetic acid (3.0 mol).

  • Slowly add 30% hydrogen peroxide (1.2 mol) to the stirred solution.

  • Heat the reaction mixture to 70-80°C and maintain for 24 hours.

  • Cool the mixture to room temperature and carefully add it to a stirred, ice-cold solution of concentrated sulfuric acid (2.0 mol).

  • Nitration: To the resulting solution, slowly add a mixture of concentrated nitric acid (1.5 mol) and concentrated sulfuric acid (1.5 mol), keeping the temperature below 10°C with an ice bath.

  • After the addition is complete, slowly warm the mixture to 90°C and maintain for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a cold aqueous solution of sodium hydroxide to a pH of 8-9.

  • The precipitate, 3,5-dimethyl-4-nitropyridine-N-oxide, is collected by filtration, washed with cold water, and dried under vacuum.[1]

Step 2: Synthesis of this compound
  • Acetoxylation: In a round-bottom flask, suspend 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 mol) in acetic anhydride (5.0 mol).

  • Heat the mixture to 100-120°C and stir for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product, 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine, with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the crude 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine, add a solution of 1 M sulfuric acid.

  • Heat the mixture to reflux and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product, this compound, with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Start 3,5-Lutidine Intermediate1 3,5-Dimethylpyridine-N-oxide Start->Intermediate1 H₂O₂, Acetic Acid Intermediate2 3,5-Dimethyl-4-nitropyridine-N-oxide Intermediate1->Intermediate2 HNO₃, H₂SO₄ Intermediate3 2-Acetoxymethyl-3,5-dimethyl-4-nitropyridine Intermediate2->Intermediate3 Acetic Anhydride FinalProduct This compound Intermediate3->FinalProduct H₂O, H⁺ (Hydrolysis)

Caption: Synthetic pathway for this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and hydrogen peroxide are corrosive and strong oxidizers; handle with extreme care.

  • Reactions involving heating should be monitored closely.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for use in pharmaceutical research and development. The provided data summary and workflow diagram offer a clear and concise overview of the synthetic process.

References

Application Notes and Protocols: (3,5-Dimethyl-4-nitropyridin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a versatile pyridine derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a hydroxymethyl group, a nitro group, and a pyridine core, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivative, 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine, is provided below for easy reference.

PropertyThis compound2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
CAS Number 149082-03-1153476-68-7[1]
Molecular Formula C₈H₁₀N₂O₃C₈H₉ClN₂O₂[1]
Molecular Weight 182.18 g/mol 200.62 g/mol [1]
Appearance Off-white to yellow solidLight yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.Soluble in dichloromethane, chloroform, and other chlorinated solvents.

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of proton pump inhibitors, such as omeprazole. This involves the conversion of the hydroxymethyl group to a chloromethyl group, which then serves as an electrophile in subsequent coupling reactions. Additionally, the nitro group can be reduced to an amino group, and the hydroxymethyl group can be oxidized to an aldehyde, opening avenues for further derivatization.

Chlorination of the Hydroxymethyl Group

The conversion of the primary alcohol in this compound to a chloromethyl group is a key transformation that activates the molecule for nucleophilic substitution reactions. This is a crucial step in the multi-step synthesis of omeprazole and related compounds.

start This compound reagent Thionyl Chloride (SOCl₂) start->reagent Chlorination product 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine reagent->product application Intermediate for Omeprazole Synthesis product->application

Caption: Chlorination of this compound.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Representative):

ReactantMolar Eq.SolventReaction TimeTemperatureYield (%)Purity (%)
This compound1.0Dichloromethane3 h0 °C to RT~95>98 (after purification)
Thionyl Chloride1.2
Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to a formyl group (aldehyde), providing a handle for further synthetic modifications such as reductive amination or Wittig reactions.

start This compound reagent Oxidizing Agent (e.g., PCC, Swern) start->reagent Oxidation product 3,5-Dimethyl-4-nitro-pyridine-2-carbaldehyde reagent->product application Precursor for Aldehyde-based Reactions product->application

Caption: Oxidation to the corresponding aldehyde.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyridine-2-carbaldehyde

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel

  • Standard glassware for organic synthesis

Procedure (using PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantMolar Eq.SolventReaction TimeTemperatureYield (%)
This compound1.0Dichloromethane2.5 hRoom Temp.80-90
Pyridinium Chlorochromate (PCC)1.5
Reduction of the Nitro Group

The nitro group can be reduced to an amino group, which is a versatile functional group for the synthesis of a wide range of derivatives, including amides, sulfonamides, and for the construction of fused heterocyclic systems.

start This compound reagent Reducing Agent (e.g., H₂, Pd/C) start->reagent Reduction product (4-Amino-3,5-dimethylpyridin-2-yl)methanol reagent->product application Precursor for Amine-based Reactions product->application

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of (4-Amino-3,5-dimethylpyridin-2-yl)methanol

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired amino-pyridine derivative.

Quantitative Data (Representative):

ReactantCatalystSolventReaction TimeTemperaturePressureYield (%)
This compound10% Pd/CMethanol4-8 hRoom Temp.1 atm (balloon)>90

Logical Workflow for Multi-step Synthesis

The following diagram illustrates the logical progression from this compound to a key thioether intermediate in the synthesis of omeprazole.

A This compound B 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine A->B Chlorination (SOCl₂) D 5-Methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole B->D Nucleophilic Substitution C 2-Mercapto-5-methoxybenzimidazole C->D

Caption: Synthetic pathway to a key omeprazole precursor.

These protocols and application notes provide a foundation for the utilization of this compound as a strategic building block in the synthesis of complex organic molecules. Researchers are encouraged to adapt and optimize these procedures based on their specific synthetic goals and laboratory conditions.

References

Application of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a key starting material in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that effectively suppress gastric acid secretion. Their therapeutic action is mediated by the irreversible inhibition of the H+/K+-ATPase (proton pump) in the parietal cells of the stomach lining. This document provides detailed application notes and experimental protocols for the synthesis of omeprazole, a widely used PPI, starting from this compound. The synthetic strategy involves a multi-step process encompassing chlorination, coupling with a benzimidazole moiety, nucleophilic substitution of the nitro group, and a final oxidation step.

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors exert their pharmacological effect by targeting the final step in gastric acid secretion. After absorption, these weak bases accumulate in the acidic canaliculi of the gastric parietal cells. In this acidic environment, the PPI is converted to its active form, a reactive thiophilic sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, leading to its irreversible inactivation and a profound and long-lasting inhibition of acid secretion.

PPI_Mechanism PPI Proton Pump Inhibitor (Inactive Prodrug) ParietalCell Gastric Parietal Cell PPI->ParietalCell Absorption AcidicCanaliculus Acidic Canaliculus (pH < 2) ParietalCell->AcidicCanaliculus Accumulation ActiveMetabolite Sulfenamide Intermediate (Active Form) AcidicCanaliculus->ActiveMetabolite Acid-catalyzed activation ProtonPump H+/K+-ATPase (Proton Pump) ActiveMetabolite->ProtonPump Covalent Bonding (Disulfide Bridge) Inhibition Inhibition of Acid Secretion ProtonPump->Inhibition Irreversible Inactivation

Figure 1: Signaling pathway of proton pump inhibitors.

Overall Synthetic Workflow

The synthesis of omeprazole from this compound can be summarized in the following key steps:

  • Chlorination: Conversion of the hydroxymethyl group of the starting material to a chloromethyl group to create a reactive electrophile.

  • Coupling: Nucleophilic substitution reaction between the chlorinated pyridine derivative and 5-methoxy-2-mercaptobenzimidazole.

  • Methoxylation: Nucleophilic aromatic substitution to replace the nitro group with a methoxy group, yielding the omeprazole sulfide intermediate.

  • Oxidation: Selective oxidation of the sulfide to a sulfoxide to produce the final active pharmaceutical ingredient, omeprazole.

Synthesis_Workflow Start This compound Chlorination Step 1: Chlorination Start->Chlorination Intermediate1 2-(Chloromethyl)-3,5-dimethyl- 4-nitropyridine Chlorination->Intermediate1 Coupling Step 2: Coupling with 5-methoxy-2-mercaptobenzimidazole Intermediate1->Coupling Intermediate2 5-Methoxy-2-[[(3,5-dimethyl-4-nitro- 2-pyridinyl)methyl]thio]-1H-benzimidazole Coupling->Intermediate2 Methoxylation Step 3: Methoxylation Intermediate2->Methoxylation Intermediate3 Omeprazole Sulfide Methoxylation->Intermediate3 Oxidation Step 4: Oxidation Intermediate3->Oxidation FinalProduct Omeprazole Oxidation->FinalProduct

Figure 2: Experimental workflow for the synthesis of omeprazole.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

This protocol details the conversion of this compound to its corresponding chloromethyl derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • To a cooled solution of this compound in dichloromethane, add thionyl chloride dropwise over a period of 2 hours.

  • Continue stirring the reaction mixture for an additional 2 hours.

  • Carefully add methanol to quench the excess thionyl chloride.

  • The product, 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine hydrochloride, will precipitate.

  • Filter the precipitate under suction and wash with cold dichloromethane.

  • Dry the solid in a vacuum oven to yield the final product.[1]

ParameterValue
Starting MaterialThis compound
ReagentThionyl chloride
SolventDichloromethane
Reaction Time4 hours
Product2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine hydrochloride

Table 1: Quantitative data for the synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine.

Protocol 2: Synthesis of 5-Methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole

This protocol describes the coupling of the chlorinated intermediate with 5-methoxy-2-mercaptobenzimidazole.

Materials:

  • 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine hydrochloride

  • 5-Methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Triethyl benzylammonium chloride (Phase Transfer Catalyst)

Procedure:

  • Prepare a suspension of 5-methoxy-2-mercaptobenzimidazole, 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine hydrochloride, and triethyl benzylammonium chloride in dichloromethane.

  • To this suspension, add a solution of sodium hydroxide in water dropwise. The reaction is exothermic, and the temperature may rise to the reflux point of dichloromethane.

  • Stir the reaction mixture for 6 hours at ambient temperature.

  • Filter the reaction mixture and wash the collected solid with water.

  • Dry the product in a vacuum oven to obtain 5-methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole as a cream-colored solid.[1]

ParameterValue
Starting Materials2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine hydrochloride, 5-Methoxy-2-mercaptobenzimidazole
BaseSodium hydroxide
CatalystTriethyl benzylammonium chloride
SolventDichloromethane/Water
Reaction Time6 hours
Product5-Methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole

Table 2: Quantitative data for the coupling reaction.

Protocol 3: Synthesis of Omeprazole Sulfide (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

This protocol details the conversion of the nitro-intermediate to the corresponding methoxy derivative.

Materials:

  • 5-Methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole

  • Sodium methoxide (NaOMe)

  • Methanol (CH₃OH)

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 5-methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole in methanol and heat to 45 °C.

  • Add a solution of sodium methoxide in methanol dropwise over 3 hours, maintaining the temperature between 45-60 °C.

  • Continue stirring for an additional 2 hours.

  • Distill off the methanol under reduced pressure.

  • To the cooled residue, add water and adjust the pH to 7.5 with concentrated hydrochloric acid.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain omeprazole sulfide.[1]

ParameterValue
Starting Material5-Methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole
ReagentSodium methoxide
SolventMethanol
Reaction Time5 hours
ProductOmeprazole Sulfide

Table 3: Quantitative data for the methoxylation reaction.

Protocol 4: Synthesis of Omeprazole

This protocol describes the final oxidation of omeprazole sulfide to omeprazole.

Materials:

  • Omeprazole Sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the omeprazole sulfide intermediate in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane dropwise, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude omeprazole.

  • The crude product can be further purified by recrystallization.[2]

ParameterValue
Starting MaterialOmeprazole Sulfide
Oxidizing Agentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane
Reaction Temperature0-5 °C
ProductOmeprazole

Table 4: Quantitative data for the oxidation reaction.

Conclusion

This compound serves as a versatile and crucial intermediate in the synthesis of proton pump inhibitors like omeprazole. The synthetic route, while multi-stepped, is well-established and allows for the efficient construction of the final drug molecule. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of omeprazole, with a focus on clear, reproducible methodologies and quantitative data presentation. Researchers and drug development professionals can utilize this information as a foundation for their own synthetic endeavors and for the development of novel PPI analogues with improved therapeutic profiles.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-Nitro-3,5-dimethylpyridine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step protocol for the synthesis of 4-nitro-3,5-dimethylpyridine-2-methanol from 3,5-dimethylpyridine-2-methanol. The synthesis proceeds via N-oxidation of the starting material, followed by regioselective nitration at the 4-position of the pyridine ring, and subsequent deoxygenation to yield the final product. This protocol is compiled from established methodologies for the functionalization of pyridine derivatives.

Overall Synthetic Scheme

The synthesis is performed in three distinct steps:

  • N-Oxidation: The pyridine nitrogen of the starting material is oxidized to form 3,5-dimethylpyridine-2-methanol N-oxide.

  • Nitration: The N-oxide intermediate is nitrated at the C4 position using a mixture of sulfuric and nitric acid to yield 4-nitro-3,5-dimethylpyridine-2-methanol N-oxide.

  • Deoxygenation: The N-oxide is reduced to afford the final product, 4-nitro-3,5-dimethylpyridine-2-methanol.

Experimental Protocols and Data

Step 1: N-Oxidation of 3,5-Dimethylpyridine-2-methanol

This procedure utilizes hydrogen peroxide in acetic acid, a common and effective method for the N-oxidation of pyridine derivatives.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyridine-2-methanol (1.0 eq).

  • Add glacial acetic acid (5-10 volumes).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.5-2.0 eq) to the stirring solution. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully add a saturated solution of sodium sulfite to quench the excess hydrogen peroxide until a negative test is obtained with starch-iodide paper.

  • Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethylpyridine-2-methanol N-oxide, which can be used in the next step without further purification.

Table 1: Reaction Parameters for N-Oxidation

ParameterValue
Starting Material 3,5-Dimethylpyridine-2-methanol
Key Reagents Hydrogen Peroxide (30% aq.), Glacial Acetic Acid
Stoichiometry (H₂O₂) 1.5 - 2.0 equivalents
Solvent Glacial Acetic Acid
Temperature 70 - 80°C
Reaction Time 4 - 6 hours
Typical Yield 85 - 95%
Step 2: Nitration of 3,5-Dimethylpyridine-2-methanol N-oxide

This step introduces a nitro group at the 4-position, activated by the N-oxide. The procedure is adapted from the well-established nitration of 3,5-dimethylpyridine-N-oxide.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add the crude 3,5-dimethylpyridine-2-methanol N-oxide (1.0 eq) from Step 1 to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of the N-oxide over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100°C and hold for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to a pH of 8-9 by the slow addition of a 25% ammonia solution or saturated sodium carbonate solution.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give 4-nitro-3,5-dimethylpyridine-2-methanol N-oxide.

Table 2: Reaction Parameters for Nitration

ParameterValue
Starting Material 3,5-Dimethylpyridine-2-methanol N-oxide
Key Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Stoichiometry (HNO₃) 1.2 equivalents
Solvent Concentrated Sulfuric Acid
Temperature 90 - 100°C
Reaction Time 2 - 3 hours
Typical Yield 80 - 90%
Step 3: Deoxygenation of 4-Nitro-3,5-dimethylpyridine-2-methanol N-oxide

This final step removes the N-oxide group to yield the target compound. Phosphorus trichloride is an effective reagent for deoxygenating nitropyridine-N-oxides.[1][2]

Experimental Protocol:

  • Suspend the 4-nitro-3,5-dimethylpyridine-2-methanol N-oxide (1.0 eq) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃, 1.2-1.5 eq) dropwise to the stirring suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for dichloromethane, 60°C for chloroform) for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly add water to quench the excess PCl₃.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-nitro-3,5-dimethylpyridine-2-methanol.

Table 3: Reaction Parameters for Deoxygenation

ParameterValue
Starting Material 4-Nitro-3,5-dimethylpyridine-2-methanol N-oxide
Key Reagent Phosphorus Trichloride (PCl₃)
Stoichiometry (PCl₃) 1.2 - 1.5 equivalents
Solvent Chloroform or Dichloromethane
Temperature Reflux (40 - 60°C)
Reaction Time 1 - 2 hours
Typical Yield 70 - 85%

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from the starting material to the final nitrated product.

G A Start: 3,5-Dimethylpyridine-2-methanol B Step 1: N-Oxidation A->B C Intermediate: 3,5-Dimethylpyridine-2-methanol N-oxide B->C D Step 2: Nitration C->D E Intermediate: 4-Nitro-3,5-dimethylpyridine-2-methanol N-oxide D->E F Step 3: Deoxygenation E->F G Final Product: 4-Nitro-3,5-dimethylpyridine-2-methanol F->G R1 H₂O₂ / Acetic Acid 70-80°C R1->B R2 H₂SO₄ / HNO₃ 90-100°C R2->D R3 PCl₃ / DCM Reflux R3->F

Caption: Synthetic workflow for the nitration of 3,5-dimethylpyridine-2-methanol.

References

Application Notes and Protocols: (3,5-Dimethyl-4-nitropyridin-2-yl)methanol in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a key heterocyclic building block in the field of medicinal chemistry. Its strategic substitution pattern, featuring a nitro group and a hydroxymethyl group on a dimethylated pyridine core, renders it a versatile precursor for the synthesis of a variety of biologically active molecules. Most notably, this compound serves as a crucial intermediate in the production of a class of highly successful therapeutic agents known as proton pump inhibitors (PPIs), which are mainstays in the treatment of acid-related gastrointestinal disorders.

These application notes provide a comprehensive overview of the utility of this compound in drug development, focusing on its role in the synthesis of proton pump inhibitors. Detailed protocols for the synthesis of a representative PPI, omeprazole, from a derivative of this starting material are provided, along with methodologies for evaluating the biological activity of the final compounds.

Therapeutic Application: Proton Pump Inhibitors

Derivatives of this compound are instrumental in the synthesis of substituted benzimidazole drugs, including the widely prescribed proton pump inhibitors omeprazole, esomeprazole, and lansoprazole. These drugs are highly effective in reducing gastric acid secretion and are used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors are prodrugs that, after absorption, accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, they undergo a chemical rearrangement to a reactive sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the gastric H+/K+-ATPase (the proton pump), leading to its irreversible inactivation. This inhibition of the final step in acid production leads to a profound and long-lasting reduction in gastric acid secretion.

PPI_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell Canaliculus (Acidic) PPI_prodrug PPI (Prodrug) PPI_activated Activated PPI (Sulfenamide) PPI_prodrug->PPI_activated Acid-catalyzed activation Proton_Pump H+/K+-ATPase (Proton Pump) PPI_activated->Proton_Pump Covalent bonding Inactivated_Pump Inactivated Pump Proton_Pump->Inactivated_Pump Lumen Gastric Lumen Proton_Pump->Lumen H+ H_ion H+ K_ion K+ Lumen->Proton_Pump K+

Mechanism of action of proton pump inhibitors.

Quantitative Data Presentation

The efficacy of proton pump inhibitors derived from this compound intermediates has been extensively documented. The following tables summarize key quantitative data for several prominent PPIs.

Table 1: Clinical Efficacy of Proton Pump Inhibitors in Healing Gastroesophageal Reflux Disease (GERD)

Proton Pump InhibitorDosageHealing Rate at 4-8 weeks (%)Reference
Omeprazole20 mg/day60 - 85[1]
Esomeprazole20-40 mg/day70 - 90[2]
Lansoprazole30 mg/day60 - 85[1]
Pantoprazole40 mg/day60 - 85[1]
Rabeprazole20 mg/day60 - 85[1]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Proton Pump Inhibitors

Proton Pump InhibitorCYP2C19 Ki (µM)CYP2C9 Ki (µM)CYP3A4 Ki (µM)Reference
Omeprazole2 - 6>50>50[3]
Esomeprazole~8>50>50[3]
Lansoprazole0.4 - 1.5>50>50[3]
Pantoprazole14 - 69622[3]
Rabeprazole17 - 21>50>50[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate from this compound and its subsequent conversion to omeprazole, as well as a protocol for assessing the biological activity of the final product.

Protocol 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This protocol outlines the conversion of a derivative of this compound to a key intermediate for PPI synthesis. The initial steps to convert the nitro group to a methoxy group are described in various patents and are followed by the chlorination of the hydroxymethyl group.[4][5]

Materials:

  • 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • Thionyl chloride or Sulfuryl chloride

  • Dichloromethane

  • Acetone

Procedure:

  • Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 equivalent) in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride or sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • Add acetone to the residue and stir to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Synthesis_Workflow Start This compound Intermediate1 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine Start->Intermediate1 Methoxylation Intermediate2 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl Intermediate1->Intermediate2 Chlorination Final_Product Omeprazole Intermediate2->Final_Product Coupling & Oxidation

Synthetic workflow from the starting material to Omeprazole.
Protocol 2: Synthesis of Omeprazole

This protocol describes the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole and subsequent oxidation to yield omeprazole.[6][7]

Materials:

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

  • 5-Methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide

  • Ethanol

  • Water

  • m-Chloroperoxybenzoic acid (m-CPBA) or other oxidizing agent

  • Dichloromethane

Procedure: Part A: Coupling Reaction

  • In a reaction vessel, dissolve sodium hydroxide (2.2 equivalents) in a mixture of ethanol and water.

  • Add 5-methoxy-2-mercaptobenzimidazole (1 equivalent) to the basic solution and stir until dissolved.

  • Cool the solution to 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1 equivalent) in water.

  • Slowly add the pyridine solution to the benzimidazole solution, maintaining the temperature below 15°C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Precipitate the product by adding water and collect the solid by filtration. Wash with water and dry to obtain the sulfide intermediate.

Part B: Oxidation

  • Dissolve the sulfide intermediate from Part A in dichloromethane.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane.

  • Stir the reaction at 0-5°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude omeprazole.

  • Purify the crude product by recrystallization.

Protocol 3: In Vitro H+/K+-ATPase Inhibition Assay

This protocol details the procedure for evaluating the inhibitory activity of synthesized compounds on the gastric proton pump.[8][9]

Materials:

  • Gastric microsomes (prepared from animal stomach)

  • Test compound (e.g., omeprazole)

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂

  • KCl

  • Trichloroacetic acid (TCA)

  • Reagents for inorganic phosphate (Pi) determination (e.g., ammonium molybdate, reducing agent)

Procedure:

  • Prepare a suspension of gastric microsomes in Tris-HCl buffer.

  • Pre-incubate the microsomal suspension with various concentrations of the test compound (or vehicle control) at 37°C for a specified time (e.g., 30 minutes) to allow for acid activation of the inhibitor.

  • Initiate the enzymatic reaction by adding a solution containing Tris-HCl, MgCl₂, KCl, and ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow Microsomes Gastric Microsomes Preincubation Pre-incubation with Test Compound (37°C) Microsomes->Preincubation Reaction_Start Initiate Reaction with ATP, MgCl₂, KCl (37°C) Preincubation->Reaction_Start Reaction_Stop Stop Reaction with TCA Reaction_Start->Reaction_Stop Centrifugation Centrifugation Reaction_Stop->Centrifugation Pi_Determination Inorganic Phosphate (Pi) Determination in Supernatant Centrifugation->Pi_Determination Analysis Calculate % Inhibition and IC₅₀ Pi_Determination->Analysis

Workflow for the H+/K+-ATPase inhibition assay.

References

Application Notes and Protocols for the Purification of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity suitable for drug development and other research applications.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound. Please note that these values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Recrystallization ~95%>99%85-95Effective for removing minor impurities.
Column Chromatography 85-95%>99.5%70-85Ideal for purifying crude material with significant impurities.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, assuming a suitable solvent is found. For this compound, a polar protic solvent or a solvent mixture is often effective.

Protocol: Recrystallization from Ethanol-Water

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add water dropwise to the hot ethanol solution until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the purity of the recrystallized product using High-Performance Liquid Chromatography (HPLC).

G cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in hot ethanol hot_filter Hot gravity filtration (optional) dissolve->hot_filter Insoluble impurities? add_water Add water to induce crystallization hot_filter->add_water cool Slow cooling and ice bath add_water->cool filter Vacuum filtration cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry analyze Purity analysis (HPLC) dry->analyze G cluster_chromatography Column Chromatography Workflow pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate dry Dry under vacuum evaporate->dry analyze Purity analysis (HPLC) dry->analyze G cluster_logic Purification Strategy Logic crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization High initial purity column_chromatography Column Chromatography crude_product->column_chromatography Low initial purity or complex mixture final_product High-Purity Product (>99%) recrystallization->final_product column_chromatography->recrystallization For crystalline product column_chromatography->final_product

Application Notes and Protocols for the Use of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol in API Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably proton pump inhibitors (PPIs). PPIs, such as omeprazole and its enantiomer esomeprazole, are widely prescribed for the treatment of acid-related gastrointestinal disorders. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the manufacturing of these important APIs. The protocols provided are derived from established synthetic routes and are intended to serve as a comprehensive guide for laboratory-scale synthesis and process development.

Application in API Synthesis

This compound serves as a crucial building block for the pyridine moiety of several proton pump inhibitors. Its primary application is as a precursor to 2-chloromethyl-3,5-dimethyl-4-nitropyridine, a reactive intermediate that is subsequently coupled with a substituted benzimidazole core. This versatile intermediate is instrumental in the synthesis of the following APIs:

  • Omeprazole: A racemic mixture of (R)- and (S)-enantiomers, widely used in the treatment of dyspepsia, peptic ulcer disease, and gastroesophageal reflux disease (GERD).

  • Esomeprazole: The (S)-enantiomer of omeprazole, which is reported to provide more effective acid control.

The synthetic strategy generally involves the nucleophilic substitution of the chloromethyl group with the thiol group of a benzimidazole derivative, followed by oxidation of the resulting thioether to the active sulfoxide.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of this compound and its subsequent conversion to an API intermediate, followed by the synthesis of a thioether precursor for omeprazole.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate from 3,5-dimethyl-4-nitropyridine-N-oxide.

Materials:

  • 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Rearrangement to 2-Acetoxymethyl-3,5-dimethyl-4-nitropyridine: In a reaction vessel, heat acetic anhydride to 50°C. To this, add a solution of 3,5-dimethyl-4-nitropyridine-N-oxide in acetic acid under stirring. Heat the mixture to 110°C and maintain this temperature for 30 minutes. After the reaction is complete, distill off excess acetic anhydride and acetic acid under reduced pressure.

  • Hydrolysis to this compound: To the cooled residue from the previous step, add a 30% aqueous solution of sodium hydroxide to neutralize the remaining acids. Extract the product with dichloromethane. To the organic extract, add a 30% sodium hydroxide solution and heat the mixture to 45°C for 4 hours to facilitate hydrolysis.

  • Work-up and Isolation: After cooling, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a crystalline solid.

Protocol 2: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-nitropyridine

This protocol details the chlorination of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water

  • Sodium hydroxide (NaOH) solution (30%)

Procedure:

  • Chlorination: Dissolve this compound in dichloromethane and cool the solution to 10-15°C. Slowly add thionyl chloride to the stirred solution, maintaining the temperature. After the addition is complete, stir the mixture for 2 hours at the same temperature.

  • Work-up and Isolation: Quench the reaction mixture by carefully pouring it into ice-water. Neutralize the mixture with a 30% sodium hydroxide solution and extract the product with dichloromethane. Dry the organic extract over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield 2-chloromethyl-3,5-dimethyl-4-nitropyridine as a solid, which can be used in the next step with or without further purification.

Protocol 3: Synthesis of 5-Methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole

This protocol describes the coupling of the chlorinated intermediate with 5-methoxy-2-mercaptobenzimidazole.[1]

Materials:

  • 2-Chloromethyl-3,5-dimethyl-4-nitropyridine

  • 5-Methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, prepare a suspension of 5-methoxy-2-mercaptobenzimidazole in methanol. Cool the suspension to 10-15°C. Slowly add an aqueous solution of sodium hydroxide.

  • Coupling Reaction: To the above mixture, add a solution of 2-chloromethyl-3,5-dimethyl-4-nitropyridine in methanol at 10-15°C. Stir the reaction mixture at this temperature for 30 minutes.

  • Precipitation and Isolation: Add water to the reaction mixture and continue stirring for another 30 minutes. Filter the resulting solid product and wash it with a 5% sodium hydroxide solution to remove any unreacted 5-methoxy-2-mercaptobenzimidazole.

  • Purification: The crude product can be recrystallized from a mixture of dimethylformamide and acetonitrile to obtain the pure thioether intermediate.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the key intermediates and the final thioether product.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material3,5-Dimethyl-4-nitropyridine-N-oxidePatent Literature
Key ReagentsAcetic anhydride, NaOHPatent Literature
Typical Yield>80%Estimated from patents
Purity (HPLC)>98%Expected after recrystallization

Table 2: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-nitropyridine

ParameterValueReference
Starting MaterialThis compoundPatent Literature
Key ReagentsThionyl chloridePatent Literature
Typical Yield~73% (as hydrochloride salt)[2]
Purity (HPLC)>95%Expected

Table 3: Synthesis of 5-Methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole

ParameterValueReference
Starting Material2-Chloromethyl-3,5-dimethyl-4-nitropyridine[1]
Key Reagents5-Methoxy-2-mercaptobenzimidazole, NaOH[1]
Typical YieldNot explicitly stated
Purity (HPLC)99.8%[1]
Melting Point126-128°C[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from 3,5-dimethyl-4-nitropyridine-N-oxide to the thioether intermediate of omeprazole.

G A 3,5-Dimethyl-4-nitropyridine-N-oxide B Rearrangement & Hydrolysis (Acetic anhydride, NaOH) A->B Step 1 C This compound B->C D Chlorination (Thionyl chloride) C->D Step 2 E 2-Chloromethyl-3,5-dimethyl-4-nitropyridine D->E F Coupling Reaction (5-Methoxy-2-mercaptobenzimidazole, NaOH) E->F Step 3 G 5-Methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole F->G H To Omeprazole Synthesis G->H

Caption: Synthetic pathway to the thioether intermediate of omeprazole.

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors are prodrugs that require activation in the acidic environment of the gastric parietal cells. The activated form, a sulfenamide, then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm PPI Omeprazole (Prodrug) Activation Acid-Catalyzed Activation PPI->Activation Protonation Sulfenamide Active Sulfenamide Intermediate Activation->Sulfenamide ProtonPump H+/K+ ATPase (Proton Pump) Sulfenamide->ProtonPump Covalent bonding to Cys residues InactivatedPump Inactivated Pump (Covalent Bond) ProtonPump->InactivatedPump H_out H+ ProtonPump->H_out Pumps H+ out K_in K+ K_in->ProtonPump Takes K+ in PPI_inactive Omeprazole (Enters Cell) PPI_inactive->PPI Diffusion

Caption: Mechanism of H+/K+ ATPase inhibition by omeprazole.

References

Application Notes and Protocols for the Scaled-Up Synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scaled-up synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is a multi-step process beginning with the N-oxidation of 3,5-lutidine, followed by nitration, and a final rearrangement to yield the target alcohol.

I. Synthetic Pathway Overview

The overall synthetic route for this compound is depicted below. The process starts with the readily available 3,5-lutidine and proceeds through three key chemical transformations.

Synthesis_Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B H₂O₂ / Acetic Acid C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D This compound C->D Rearrangement / Hydrolysis

Caption: Synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

This initial step involves the N-oxidation of 3,5-lutidine using hydrogen peroxide in an acidic medium.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Lutidine107.15100 g0.933
Acetic Acid (glacial)60.05300 mL-
Hydrogen Peroxide (30%)34.01106 mL1.04

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-lutidine and glacial acetic acid.

  • Cool the mixture to 10-15 °C in an ice-water bath.

  • Slowly add the 30% hydrogen peroxide solution via the dropping funnel, maintaining the internal temperature below 25 °C.

  • After the addition is complete, heat the reaction mixture to 70-75 °C and maintain for 5 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add a solution of sodium bisulfite to quench any excess hydrogen peroxide.

  • Neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH reaches 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain 3,5-dimethylpyridine-N-oxide as a crude product, which can be used in the next step without further purification.

Expected Yield: 90-95%

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

This step involves the nitration of the N-oxide using a mixture of nitric and sulfuric acids. A Chinese patent suggests an alternative nitrating agent, potassium nitrate in sulfuric acid, which can reduce reaction time and improve safety.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylpyridine-N-oxide123.15100 g0.812
Concentrated Sulfuric Acid98.08300 mL-
Concentrated Nitric Acid63.0160 mL-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid to the crude 3,5-dimethylpyridine-N-oxide, ensuring the temperature is maintained below 20 °C with an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the reaction flask, keeping the internal temperature between 80-90 °C.

  • After the addition, maintain the reaction at 90 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature and pour it slowly onto crushed ice (1 kg).

  • Neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide until the pH is 7-8, keeping the temperature below 20 °C.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3,5-dimethyl-4-nitropyridine-N-oxide.

Expected Yield: 80-85%

Step 3: Synthesis of this compound

This final step involves the rearrangement of the N-oxide to introduce a hydroxyl group at the 2-methyl position. A patent describes a method involving a dimethyl sulfate adduct followed by hydrolysis.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethyl-4-nitropyridine-N-oxide168.15100 g0.595
Dimethyl Sulfate126.1375 g0.595
Methanol32.04500 mL-
Ammonium Persulfate228.20100 g-
Sodium Hydroxide40.00As needed-
Dichloromethane84.93500 mL-

Procedure:

  • Dissolve 3,5-Dimethyl-4-nitropyridine-N-oxide in methanol in a 1 L round-bottom flask.

  • Slowly add dimethyl sulfate to the solution and heat to reflux for 2 hours to form the dimethyl sulfate adduct.

  • In a separate beaker, dissolve ammonium persulfate in water (100 mL).

  • Add the ammonium persulfate solution dropwise to the refluxing methanol solution over 2 hours.

  • Continue to reflux for an additional 4 hours.[2]

  • Distill off the methanol under reduced pressure.

  • Basify the residue to pH 10 with a 20% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 70-75%

III. Summary of Quantitative Data

StepStarting MaterialProductReagentsReaction Time (h)Temperature (°C)Typical Yield (%)
13,5-Lutidine3,5-Dimethylpyridine-N-oxideH₂O₂, Acetic Acid570-7590-95
23,5-Dimethylpyridine-N-oxide3,5-Dimethyl-4-nitropyridine-N-oxideHNO₃, H₂SO₄480-9080-85
33,5-Dimethyl-4-nitropyridine-N-oxideThis compound(CH₃)₂SO₄, (NH₄)₂S₂O₈6Reflux70-75

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for a single batch synthesis.

Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Rearrangement A1 Charge 3,5-Lutidine and Acetic Acid A2 Add H₂O₂ at 10-15°C A1->A2 A3 Heat to 70-75°C for 5h A2->A3 A4 Quench and Neutralize A3->A4 A5 Extract with DCM A4->A5 A6 Dry and Concentrate A5->A6 B1 Dissolve N-oxide in H₂SO₄ A6->B1 Crude N-oxide B2 Add Nitrating Mixture at 80-90°C B1->B2 B3 Heat at 90°C for 4h B2->B3 B4 Quench on Ice B3->B4 B5 Neutralize and Precipitate B4->B5 B6 Filter and Dry B5->B6 C1 Form Dimethyl Sulfate Adduct B6->C1 Purified Nitro N-oxide C2 Add Ammonium Persulfate C1->C2 C3 Reflux for 4h C2->C3 C4 Remove Methanol C3->C4 C5 Basify and Extract C4->C5 C6 Purify by Chromatography C5->C6 D D C6->D Final Product

Caption: Experimental workflow for the synthesis of this compound.

V. Safety Considerations

  • The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired by-products.

  • Concentrated acids and hydrogen peroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl sulfate is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood with extreme caution.

  • The use of continuous flow methodology could be considered for the nitration step to enhance safety and control on a larger scale.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route starts from 3,5-Lutidine (3,5-dimethylpyridine) and typically involves three key steps:

  • N-Oxidation: Oxidation of the pyridine nitrogen to form 3,5-Dimethylpyridine-N-oxide.

  • Nitration: Electrophilic nitration at the C4-position of the pyridine ring to yield 3,5-Dimethyl-4-nitropyridine-N-oxide.

  • Functionalization: Rearrangement and subsequent hydrolysis to introduce the hydroxymethyl group at the C2-position.

Q2: Why is the N-oxidation step necessary before nitration?

A2: The N-oxide group activates the pyridine ring for electrophilic substitution. The pyridine ring itself is electron-deficient and generally resistant to nitration. The N-oxide functionality increases the electron density of the ring, particularly at the C2 and C4 positions, thus facilitating the nitration reaction.[1]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety hazards involve the N-oxidation and nitration steps.

  • N-Oxidation: Using hydrogen peroxide at elevated temperatures can be hazardous due to its potential for exothermic decomposition, especially in the presence of catalysts or impurities.[2] Phase separation during the reaction can also limit heat transfer, increasing risk.[2]

  • Nitration: The use of strong nitrating agents like fuming nitric acid or mixed acid (concentrated nitric and sulfuric acids) involves highly corrosive and exothermic reactions. The generation of toxic nitrogen oxide gases (brown smoke) is also a significant concern.[3]

Q4: Is this compound an intermediate for other important compounds?

A4: Yes, this compound and its derivatives are crucial intermediates in the pharmaceutical industry, notably for the synthesis of proton pump inhibitors (PPIs) like omeprazole.[4][5]

Troubleshooting Guide

Problem Area 1: Low Yield in N-Oxidation of 3,5-Lutidine

Q: My N-oxidation reaction using hydrogen peroxide and acetic acid is giving a low yield of 3,5-Dimethylpyridine-N-oxide. What factors should I investigate?

A: Low yields in this step are often related to reaction conditions, reagent stability, or mass transfer limitations. Consider the following:

  • Temperature Control: High temperatures enhance selectivity towards N-oxidation.[2] However, temperatures that are too high can accelerate the decomposition of hydrogen peroxide. Maintain a stable temperature, typically around 80 °C, for optimal results.[6]

  • Hydrogen Peroxide Concentration and Stability: Use a fresh, stabilized solution of hydrogen peroxide (e.g., 30-35%). H₂O₂ can decompose over time, reducing its effective concentration.

  • Reaction Time: The reaction typically requires several hours. A duration of 5 to 12 hours is often cited.[6] Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.

  • Mass Transfer: The reaction mixture can form two phases, which can severely limit the reaction rate.[2] Ensure vigorous and efficient stirring throughout the reaction to improve contact between the organic and aqueous phases.

  • Catalyst: While often performed with just acetic acid, the use of catalysts like phosphotungstic acid can enhance the reaction, but may also intensify peroxide decomposition if not controlled properly.[2]

Problem Area 2: Poor Yield or Side Products in Nitration Step

Q: I am experiencing low yields and/or the formation of multiple nitro-isomers during the nitration of 3,5-Dimethylpyridine-N-oxide. How can I improve the yield and selectivity for the 4-nitro product?

A: This is a critical step where conditions must be precisely controlled.

  • Choice of Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is a common but aggressive reagent. The ratio of nitric to sulfuric acid is crucial. Water content in the nitric acid can reduce yield.[7]

    • Potassium Nitrate/Sulfuric Acid (KNO₃/H₂SO₄): This system is reported to be a safer and higher-yielding alternative.[3] It can significantly shorten reaction times and avoids the generation of toxic brown fumes.[3]

  • Temperature Management: The addition of the nitrating agent should be done slowly at a low temperature (e.g., 0-30 °C) to control the initial exotherm.[3] The reaction is then typically heated to a higher temperature (e.g., 60-120 °C) to drive it to completion.[3] The optimal temperature profile is key to minimizing side products.

  • Reaction Time: Reaction times can vary from 30 minutes to 12 hours depending on the temperature and reagents.[3] Over-extending the reaction time at high temperatures can lead to product degradation. Monitor the reaction's progress to avoid this.

  • Work-up Procedure: After the reaction is complete, quenching the mixture by pouring it onto ice and carefully neutralizing it (e.g., with ammonia) is critical for isolating the product.[3] The pH of the final solution should be carefully adjusted to ensure complete precipitation of the product.

Problem Area 3: Inefficient Conversion of N-Oxide to the 2-Hydroxymethyl Group

Q: The final step of converting 3,5-Dimethyl-4-nitropyridine-N-oxide to the target alcohol is inefficient. What is the likely mechanism and how can I optimize it?

A: This transformation is typically achieved via a Boekelheide-type rearrangement followed by hydrolysis.

  • Step 1: Rearrangement with Acetic Anhydride: The N-oxide is heated with acetic anhydride. This reaction rearranges the molecule to form (3,5-Dimethyl-4-nitropyridin-2-yl)methyl acetate.

    • Optimization: Ensure the acetic anhydride is fresh and anhydrous. The reaction temperature is critical; insufficient heat will result in a slow or incomplete reaction, while excessive heat can lead to decomposition and tar formation. Refluxing is common.

  • Step 2: Hydrolysis: The resulting acetate ester is then hydrolyzed to the desired alcohol, this compound.

    • Optimization: Hydrolysis can be performed under acidic or basic conditions. Basic hydrolysis (e.g., with sodium hydroxide in methanol/water) is often cleaner. Ensure complete hydrolysis by monitoring the disappearance of the acetate intermediate via TLC or HPLC. The final product can then be extracted into an organic solvent.

Quantitative Data Summary

The tables below summarize quantitative data from various reported synthetic procedures.

Table 1: N-Oxidation of 3,5-Lutidine

Oxidizing AgentSolvent/CatalystTemperature (°C)Time (h)Reported YieldReference
H₂O₂ (35%)Glacial Acetic Acid805Not specified, but protocol is established for producing crystals[6]
H₂O₂ (30%)None80-10012-16~95%[1]

Table 2: Nitration of 3,5-Dimethylpyridine-N-oxide

Nitrating AgentSolventAddition Temp (°C)Reaction Temp (°C)Time (h)Reported YieldReference
KNO₃/H₂SO₄H₂SO₄10 - 1585 - 90185.0%[3]
KNO₃/H₂SO₄H₂SO₄20 - 30110 - 1200.585.7%[3]
Conc. HNO₃/H₂SO₄H₂SO₄10 - 1585 - 901258.3%[3]
Mixed AcidH₂SO₄Not specified70Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide[6]
  • In a fume hood, combine 0.5 mol (29.8 mL) of glacial acetic acid, 0.051 mol (5.82 mL) of 3,5-Lutidine, and 5 mL of hydrogen peroxide (35%) in a 100 mL round-bottom flask.

  • With constant magnetic stirring, heat the mixture to an internal temperature of 80 °C.

  • Maintain this temperature for 5 hours.

  • After cooling, carefully neutralize the reaction mixture to pH 10 with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Isolate the crystalline product for further use.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide (High-Yield Method)[3]
  • Dissolve 12.3 g of 3,5-Dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid in a reaction vessel.

  • Cool the mixture to between 10 °C and 15 °C.

  • Separately, prepare a nitrating solution by dissolving 10.11 g of potassium nitrate (KNO₃) in 60 g of concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution dropwise to the pyridine-N-oxide solution, maintaining the temperature between 10 °C and 15 °C.

  • After the addition is complete, heat the reaction mixture to 85-90 °C.

  • Maintain this temperature for 1 hour. Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water with stirring.

  • Adjust the pH to 8.0-8.5 with aqueous ammonia to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the product (Reported yield: 85%).

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic pathway from 3,5-Lutidine to the final product.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Functionalization A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B H₂O₂ / Acetic Acid 80°C C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C KNO₃ / H₂SO₄ 85-90°C D (3,5-Dimethyl-4-nitropyridin-2-yl)methyl acetate C->D 1. Acetic Anhydride (Rearrangement) E This compound D->E 2. Hydrolysis (H⁺ or OH⁻)

Caption: Overall synthesis workflow for this compound.

Troubleshooting Logic for Low Nitration Yield

This diagram provides a decision-making flow for troubleshooting low yields in the critical nitration step.

G start Low Yield in Nitration Step check_reagents Review Nitrating Agent start->check_reagents check_temp Analyze Temperature Profile check_reagents->check_temp Using optimal agent. action_reagent Switch to KNO₃/H₂SO₄ for better yield and safety. check_reagents->action_reagent Using HNO₃? check_time Check Reaction Time check_temp->check_time Temp profile is correct. action_temp_add Ensure slow, cold (0-30°C) addition of nitrating agent. check_temp->action_temp_add Addition too fast/warm? action_temp_react Optimize reaction temp (60-120°C) based on agent. check_temp->action_temp_react Reaction temp incorrect? check_workup Verify Work-up pH check_time->check_workup Time is optimized. action_time Monitor with HPLC/TLC to find optimal endpoint. check_time->action_time Too long/short? action_workup Adjust pH carefully to 8.0-8.5 for full precipitation. check_workup->action_workup pH incorrect?

Caption: Troubleshooting decision tree for the nitration of 3,5-Dimethylpyridine-N-oxide.

References

Optimizing reaction conditions for the nitration of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the nitration of pyridine rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the nitration of pyridine so challenging compared to benzene?

The nitration of pyridine is significantly more difficult than that of benzene due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[1][2] This nitrogen atom deactivates the ring towards electrophilic aromatic substitution, the fundamental mechanism of nitration. The nitrogen atom especially reduces electron density at the ortho (2- and 6-) and para (4-) positions.[1] Consequently, harsher reaction conditions, such as the use of fuming nitric acid at high temperatures, are typically required to achieve nitration.[1][2]

Q2: My direct nitration of pyridine is resulting in very low yields of 3-nitropyridine. What are the common causes and how can I improve the yield?

Low yields in the direct nitration of pyridine are a frequent issue. Several factors can contribute to this:

  • Insufficiently Harsh Conditions: Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) at room temperature are often ineffective for pyridine.[1] More vigorous conditions are necessary.

  • Protonation of Pyridine: In a strongly acidic medium, the pyridine nitrogen is protonated, forming the pyridinium cation. This further deactivates the ring, making the reaction even slower.[3]

  • Suboptimal Reagents: While classic methods with potassium nitrate in fuming sulfuric acid at very high temperatures (e.g., 330°C) have been reported, they often result in low yields (around 6%).[4]

To improve your yield, consider these strategies:

  • Alternative Nitrating Agents: The use of dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite can yield 3-nitropyridine in significantly higher amounts (up to 77%).[3]

  • Modern Protocols: A recently developed method utilizes a dearomatization-rearomatization strategy with tert-butyl nitrite (TBN) and TEMPO, providing high yields of meta-nitropyridines under milder conditions.[4]

  • Reaction Optimization: If using traditional methods, carefully optimizing the temperature and reaction time is crucial. Monitoring the reaction progress via TLC or GC-MS can help determine the optimal endpoint.[2]

Q3: I am observing significant amounts of dinitrated byproducts. How can I favor mono-nitration?

The formation of dinitropyridine derivatives, a common issue, can be minimized through several approaches:[2]

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration.

  • Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent is crucial, as a large excess promotes multiple nitrations.

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise helps maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.

  • Monitor Reaction Time: Closely track the reaction's progress to stop it once the desired mono-nitrated product has reached its maximum concentration, before significant dinitration occurs.

Q4: How can I achieve nitration at the 4-position (para) of the pyridine ring?

Direct nitration of pyridine overwhelmingly favors the 3-position. To achieve 4-nitration, a common strategy is to first synthesize pyridine-N-oxide. The N-oxide functional group activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. The nitration of pyridine-N-oxide, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, yields 4-nitropyridine-N-oxide.[2][5] The N-oxide can then be removed in a subsequent step, for instance, by reduction.

Q5: Are there any milder alternatives to the harsh conditions of traditional pyridine nitration?

Yes, several methods have been developed to circumvent the need for extremely high temperatures and strong acids. One notable approach involves the use of nitric acid in trifluoroacetic anhydride, which can generate dinitrogen pentoxide in situ.[6] This system has been shown to nitrate various pyridine derivatives in yields ranging from 10-83%.[6] Another innovative, catalyst-free method for meta-nitration employs a dearomatization-rearomatization strategy, which is scalable and proceeds under mild, open-air conditions.[4]

Comparative Summary of Reaction Conditions

The following table summarizes various reaction conditions for the nitration of pyridine and its derivatives, providing an overview for easy comparison.

ProductStarting MaterialReagentsTemperature (°C)Reaction TimeYield (%)
3-NitropyridinePyridineKNO₃ in fuming H₂SO₄330Not Specified6
3-NitropyridinePyridineNitryl fluoride (NO₂F)Not SpecifiedNot Specified10
3-NitropyridinePyridineN₂O₅, then aq. NaHSO₃Not SpecifiedNot Specified77
3-NitropyridinesPyridine DerivativesHNO₃ in trifluoroacetic anhydride0-2412 hours10-83
meta-NitropyridinesOxazino pyridinet-BuONO (TBN), TEMPO, then 6 N HCl7024h, then 36h70-87
4-Nitropyridine-N-OxidePyridine-N-OxideFuming HNO₃, conc. H₂SO₄125-1303 hours~42
2-Amino-5-bromo-3-nitropyridine2-Amino-5-bromopyridine95% HNO₃, H₂SO₄0-603 hours62-67
2,6-diamino-3-nitropyridine2,6-diaminopyridineNot specifiedNot specifiedNot specified90

Key Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is adapted from established procedures for the synthesis of 4-nitropyridine-N-oxide.[2][5]

1. Preparation of the Nitrating Mixture:

  • In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.
  • Allow the mixture to warm to approximately 20°C before use.

2. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel, heat pyridine-N-oxide to 60°C.

3. Addition of Nitrating Agent:

  • Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.

4. Heating:

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

5. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Carefully pour the mixture onto crushed ice.
  • Neutralize the solution to a pH of 7-8 by adding a saturated sodium carbonate solution. A yellow solid should precipitate.
  • Collect the solid by filtration.
  • The crude product can be purified by recrystallization from acetone.

Protocol 2: General Method for Minimizing Over-Nitration

This protocol outlines general principles to favor mono-nitration.[2]

1. Cooling:

  • Cool the pyridine substrate, dissolved in a suitable solvent if necessary, in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).

2. Preparation and Cooling of Nitrating Mixture:

  • Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature as the substrate solution.

3. Slow Addition:

  • Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating.

4. Temperature Control:

  • Carefully monitor the internal reaction temperature and adjust the addition rate and external cooling as needed to maintain the desired temperature.

5. Reaction Monitoring:

  • Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

6. Quenching:

  • Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice and neutralizing with a suitable base (e.g., sodium carbonate).

7. Work-up and Purification:

  • Perform a standard aqueous work-up and purify the product using column chromatography or recrystallization to separate the desired mono-nitrated product from starting material and di-nitrated byproducts.

Diagrams and Workflows

troubleshooting_workflow start Start: Low Yield in Pyridine Nitration check_conditions Are reaction conditions harsh enough? (e.g., high temp, strong acids) start->check_conditions increase_severity Increase temperature and/or use fuming acids. check_conditions->increase_severity No check_over_nitration Is over-nitration (dinitration) observed? check_conditions->check_over_nitration Yes monitor_reaction Monitor reaction progress (TLC, GC-MS) to find optimal time. increase_severity->monitor_reaction yes_over Yes check_over_nitration->yes_over no_over No check_over_nitration->no_over control_reaction Optimize to favor mono-nitration: - Lower temperature - Slow addition of nitrating agent - Reduce excess of nitrating agent yes_over->control_reaction consider_alternatives Consider alternative nitration methods: - Pyridine-N-Oxide for 4-nitration - N2O5/NaHSO3 for 3-nitration - Modern dearomatization-rearomatization no_over->consider_alternatives control_reaction->monitor_reaction consider_alternatives->monitor_reaction end End: Optimized Protocol monitor_reaction->end

Caption: Troubleshooting workflow for low yield in pyridine nitration.

nitration_pathways pyridine Pyridine direct_nitration Direct Nitration (Harsh Conditions) pyridine->direct_nitration n_oxide_formation Oxidation (e.g., peracid) pyridine->n_oxide_formation n_oxide Pyridine-N-Oxide n_oxide_nitration Nitration n_oxide->n_oxide_nitration three_nitro 3-Nitropyridine direct_nitration->three_nitro n_oxide_formation->n_oxide four_nitro_n_oxide 4-Nitropyridine-N-Oxide n_oxide_nitration->four_nitro_n_oxide deoxygenation Deoxygenation (e.g., reduction) four_nitro_n_oxide->deoxygenation four_nitro 4-Nitropyridine deoxygenation->four_nitro

Caption: Synthetic pathways for 3- and 4-nitropyridine.

References

Technical Support Center: Synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol. This key intermediate, vital in the synthesis of proton pump inhibitors like omeprazole, is primarily synthesized through a two-step process: the nitration of 3,5-lutidine-N-oxide followed by a rearrangement reaction. This guide addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction pathway for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, 3,5-lutidine-N-oxide is nitrated, usually with a mixture of nitric and sulfuric acid, to yield 3,5-dimethyl-4-nitropyridine-N-oxide. This intermediate then undergoes a rearrangement reaction, often a Boekelheide-type reaction using acetic anhydride, to produce the final product, this compound.

Q2: During the nitration of 3,5-lutidine-N-oxide, I observe the formation of brownish-yellow fumes. What are these, and are they hazardous?

A2: The brownish-yellow fumes are most likely nitrogen oxides (NOx), which are common byproducts in nitration reactions. These gases are toxic and corrosive, posing a significant safety and environmental hazard. It is crucial to perform the reaction in a well-ventilated fume hood and to take appropriate measures to neutralize these fumes. Some alternative procedures suggest using potassium nitrate in sulfuric acid as the nitrating agent to minimize the formation of these fumes.[1][2]

Q3: What are the common side products during the nitration step, and how can I minimize them?

A3: While the nitration of pyridine-N-oxides is generally regioselective for the 4-position, side reactions can occur:

  • Formation of Nitration Isomers: Although the directing effect of the N-oxide group strongly favors nitration at the 4-position, trace amounts of other isomers may form under certain conditions. Maintaining careful temperature control and using the appropriate nitrating agent can enhance regioselectivity.

  • Oxidative Degradation: The strong oxidizing conditions of the nitration mixture can potentially lead to the oxidation of the methyl groups on the pyridine ring. To mitigate this, it is important to avoid excessively high temperatures and prolonged reaction times.

  • Dinitration: While less common for this substrate, the use of an excessive amount of nitrating agent or harsh reaction conditions could potentially lead to the introduction of a second nitro group.

Troubleshooting Nitration Side Reactions:

Observed ProblemPotential CauseRecommended Solution
Low yield of 3,5-dimethyl-4-nitropyridine-N-oxide Incomplete reaction or degradation of starting material.Ensure the use of a sufficient amount of nitrating agent and monitor the reaction progress by TLC. Avoid excessive heating.
Presence of multiple spots on TLC after nitration Formation of isomers or degradation products.Optimize reaction temperature and time. Consider alternative nitrating agents like potassium nitrate/sulfuric acid. Purify the crude product by recrystallization or column chromatography.
Dark-colored reaction mixture Formation of nitrogen oxides and potential degradation.Ensure the reaction is carried out under an inert atmosphere and maintain strict temperature control. Consider using a less aggressive nitrating agent.

Q4: What side reactions can occur during the rearrangement of 3,5-dimethyl-4-nitropyridine-N-oxide to this compound?

A4: The rearrangement of 2-methylpyridine-N-oxides with acetic anhydride, known as the Boekelheide reaction, is the likely pathway.[3] Potential side reactions in this step include:

  • Formation of Acetate Ester Intermediate: The direct product of the Boekelheide reaction is the acetate ester, 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine, which must be hydrolyzed to the desired methanol. Incomplete hydrolysis will result in this ester as an impurity.

  • Radical-Mediated Byproducts: The Boekelheide rearrangement can proceed, at least in part, through radical intermediates. This can lead to the formation of side products through dimerization or reaction with the solvent.[4]

  • Formation of 4-hydroxypyridine derivative: In some cases, reaction of 4-nitropyridine-N-oxide with acetic anhydride can lead to the formation of 4-hydroxy-3-nitropyridine-N-oxide as a byproduct.[5]

Troubleshooting Rearrangement Side Reactions:

Observed ProblemPotential CauseRecommended Solution
Product contains the acetate ester Incomplete hydrolysis of the intermediate.Ensure complete hydrolysis by adjusting the reaction time, temperature, or concentration of the hydrolyzing agent (e.g., acid or base).
Low yield and presence of unidentified byproducts Formation of radical-mediated side products.Optimize reaction conditions by lowering the temperature and using radical scavengers if necessary. Ensure the use of high-purity solvents.
Formation of a hydroxylated byproduct Alternative reaction pathway of the N-oxide.Carefully control the reaction temperature and the stoichiometry of the reagents.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide [1]

  • Materials: 3,5-lutidine-N-oxide, concentrated sulfuric acid, potassium nitrate.

  • Procedure:

    • Dissolve 12.3g of 3,5-lutidine-N-oxide in 90g of concentrated sulfuric acid in a flask.

    • Prepare a solution of 14.15g of potassium nitrate in 100g of concentrated sulfuric acid.

    • Cool the 3,5-lutidine-N-oxide solution and slowly add the potassium nitrate solution dropwise, maintaining a low temperature (e.g., 10-15°C).

    • After the addition is complete, warm the reaction mixture to 60-65°C and stir for 2 hours, monitoring the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, pour it into water, and neutralize with aqueous ammonia to a pH of 8-8.5.

    • Filter the precipitated solid, wash with water, and dry to obtain 3,5-dimethyl-4-nitropyridine-N-oxide.

Protocol 2: Synthesis of this compound via Boekelheide Rearrangement (General Procedure)

  • Materials: 3,5-dimethyl-4-nitropyridine-N-oxide, acetic anhydride.

  • Procedure:

    • Suspend or dissolve 3,5-dimethyl-4-nitropyridine-N-oxide in acetic anhydride.

    • Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC.

    • After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate).

    • The intermediate, 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine, can be extracted with an organic solvent.

    • Hydrolyze the acetate ester by treating it with an acid or base in a suitable solvent (e.g., HCl in methanol or NaOH in water/methanol).

    • After hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing Reaction Pathways

Diagram 1: Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Rearrangement 3,5-Lutidine-N-Oxide 3,5-Lutidine-N-Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Lutidine-N-Oxide->3,5-Dimethyl-4-nitropyridine-N-oxide Main Reaction Nitration Isomers Nitration Isomers 3,5-Lutidine-N-Oxide->Nitration Isomers Side Reaction Oxidized Byproducts Oxidized Byproducts 3,5-Lutidine-N-Oxide->Oxidized Byproducts Side Reaction Nitrating Agent Nitrating Agent Nitrating Agent->3,5-Dimethyl-4-nitropyridine-N-oxide Acetate Intermediate Acetate Intermediate 3,5-Dimethyl-4-nitropyridine-N-oxide->Acetate Intermediate Boekelheide Reaction Radical Byproducts Radical Byproducts 3,5-Dimethyl-4-nitropyridine-N-oxide->Radical Byproducts Side Reaction Hydroxypyridine Byproduct Hydroxypyridine Byproduct 3,5-Dimethyl-4-nitropyridine-N-oxide->Hydroxypyridine Byproduct Side Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetate Intermediate Target Product This compound Acetate Intermediate->Target Product Hydrolysis

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Enhancing the Purity of Synthesized (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Q1: My final product is a brownish or yellowish oil instead of a solid. What could be the reason?

A1: The oily nature of your product likely indicates the presence of impurities that are depressing the melting point. Several factors could contribute to this:

  • Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, ethyl acetate) is a common cause.

  • Starting Material Contamination: Impurities in the starting material, 3,5-dimethylpyridine-N-oxide, can carry through the synthesis.

  • Byproducts of Nitration: The nitration reaction can sometimes yield isomers or over-nitrated products, which can be oily. For instance, nitration at other positions on the pyridine ring can occur, although the 4-position is generally favored.[1][2]

  • Decomposition: The product might be sensitive to heat or acidic/basic conditions during workup, leading to degradation.

Troubleshooting Steps:

  • Thorough Drying: Ensure your product is dried under high vacuum for an extended period to remove all residual solvents.

  • Starting Material Purity Check: Analyze the purity of your 3,5-dimethylpyridine-N-oxide by techniques like NMR or GC-MS before starting the synthesis.

  • Purification: Proceed with a robust purification method such as column chromatography or recrystallization to separate the desired product from impurities.

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How can I identify the main product and potential impurities?

A2: Multiple spots on a TLC plate confirm the presence of a mixture of compounds. Here's how you can approach identification:

  • UV Visualization: Aromatic and nitro-containing compounds are often UV-active. Visualizing the plate under a UV lamp (254 nm) will show dark spots for UV-absorbing compounds.

  • Staining: Since nitro compounds can be colorless, using a specific stain is highly effective. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[3]

  • Co-spotting: If you have a pure standard of your starting material, you can spot it on the same TLC plate alongside your reaction mixture. This will help you identify if any unreacted starting material is present.

Q3: My recrystallization attempt resulted in a poor yield or no crystals at all. What went wrong?

A3: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the procedure.[4][5][6] Common issues include:

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Supersaturation Not Achieved: Too much solvent may have been used, preventing the solution from becoming supersaturated upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

  • "Oiling Out": The compound may be melting in the hot solvent instead of dissolving, leading to the separation of an oil upon cooling. This happens when the boiling point of the solvent is higher than the melting point of the solute.[5]

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find the optimal system.

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to encourage the formation of large, pure crystals.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

  • Seed Crystals: If available, adding a small crystal of the pure product can initiate crystallization.

Q4: After column chromatography, my fractions are still showing impurities. What can I do to improve the separation?

A4: Column chromatography is a highly effective purification method, but optimization is often necessary.

  • Incorrect Eluent System: The polarity of the solvent system may not be optimal for separating your compound from the impurities.

  • Column Overloading: Using too much crude product for the amount of stationary phase will result in poor separation.

  • Improper Packing: A poorly packed column with channels or cracks will lead to band broadening and inefficient separation.

Troubleshooting Steps:

  • TLC Optimization: Before running the column, optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound.

  • Sample to Adsorbent Ratio: A general rule of thumb is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.

  • Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended.

  • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, gradually increasing the polarity of the eluent.

Data on Purification Techniques

The following table summarizes common purification techniques for enhancing the purity of this compound.

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[6]Cost-effective, scalable, can yield highly pure crystalline product.Requires finding a suitable solvent, can have lower yields, may not remove impurities with similar solubility.>98% (if a suitable solvent is found)
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a mobile phase passes through it.Highly effective for separating complex mixtures, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be more expensive on a large scale.>99%
Acid-Base Extraction Separation based on the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases.Good for removing acidic or basic impurities.Only applicable if impurities have significantly different acid/base properties from the product.Purity improvement is variable.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for the recrystallization of this compound.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by silica gel chromatography.

  • Eluent Selection: Using TLC, determine an optimal eluent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid one_spot Is there one major spot with minor impurities? is_solid->one_spot Yes oily_product Product is an oil or has multiple significant spots is_solid->oily_product No recrystallization Attempt Recrystallization one_spot->recrystallization Yes column_chromatography Perform Column Chromatography one_spot->column_chromatography No purity_check Check Purity (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product oily_product->column_chromatography

Caption: Decision workflow for purifying synthesized this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the scale-up production of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the industrial-scale production of this compound?

A1: The most prevalent and well-established industrial synthesis begins with 3,5-lutidine. This route involves a multi-step process that has been optimized for large-scale production. The key intermediates in this pathway are 3,5-Dimethylpyridine-N-oxide and 3,5-Dimethyl-4-nitropyridine-N-oxide.

Q2: What are the primary safety concerns when scaling up the nitration of 3,5-Dimethylpyridine-N-oxide?

A2: The nitration of pyridine derivatives is a highly exothermic reaction, which can lead to thermal runaway if not properly controlled.[1][2][3] This poses a significant safety risk on a large scale. Key concerns include the potential for uncontrolled temperature spikes, which can lead to side reactions, degradation of the product, and in worst-case scenarios, an explosion.[1][3] Effective heat management is therefore critical during scale-up.

Q3: What are the typical by-products formed during the synthesis, and how can they be minimized?

A3: During the nitration step, over-nitration (dinitration) can occur, especially at elevated temperatures.[1] The formation of other positional isomers is also possible, though the 4-nitro product is generally favored. To minimize by-products, it is crucial to maintain strict temperature control and a controlled rate of addition of the nitrating agent. The use of continuous flow reactors can also help to minimize by-product formation by ensuring rapid mixing and efficient heat transfer.[4]

Q4: What are the recommended methods for purifying the final product, this compound?

A4: this compound is a polar compound. Purification can be challenging due to its polarity and potential for impurities with similar properties. Common purification techniques include recrystallization and column chromatography. For large-scale operations, crystallization is often the more economically viable option. The choice of solvent for recrystallization is critical and may require some optimization. In some cases, converting the product to a salt and then recrystallizing can improve purity.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure the nitric acid and sulfuric acid are of appropriate concentration and quality. - Optimize Reaction Time: Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time. - Increase Reaction Temperature (with caution): A slight increase in temperature may improve the reaction rate, but this must be done with extreme care due to the exothermic nature of the reaction.[1]
Side Reactions/Degradation - Strict Temperature Control: Implement robust cooling and monitoring systems to maintain the optimal reaction temperature.[1][5] - Controlled Reagent Addition: Add the nitrating agent slowly and sub-surface to avoid localized overheating. - Use of Flow Chemistry: Consider using a continuous flow reactor for better temperature control and mixing, which can significantly reduce side reactions.[4]
Poor Mixing - Optimize Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture, which is crucial for consistent results at scale.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Steps
Over-nitration (Dinitration) - Lower Reaction Temperature: Operating at the lower end of the recommended temperature range can disfavor dinitration.[1] - Stoichiometric Control: Use a precise amount of the nitrating agent. A large excess should be avoided.
Formation of Positional Isomers - Optimize Nitrating Agent: The choice and composition of the nitrating mixture (e.g., ratio of nitric acid to sulfuric acid) can influence regioselectivity.
Incomplete Hydrolysis of Precursor - Optimize Hydrolysis Conditions: Ensure complete conversion of the 2-acetoxymethyl or 2-chloromethyl intermediate by adjusting reaction time, temperature, and reagent concentration during the hydrolysis step.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Difficult to Crystallize - Solvent Screening: Experiment with a variety of solvents and solvent mixtures for recrystallization. - Seeding: Use a small amount of pure crystalline product to induce crystallization. - Salt Formation: Consider converting the alcohol to a salt (e.g., hydrochloride) which may have better crystallization properties.
Co-precipitation of Impurities - Multi-step Purification: A combination of techniques, such as an initial extraction to remove non-polar impurities followed by crystallization, may be necessary. - Charcoal Treatment: Use activated carbon to remove colored impurities before crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for the Nitration of 3,5-Dimethylpyridine-N-oxide

ParameterConventional Batch ProcessContinuous Flow Process
Nitrating Agent Mixture of concentrated Nitric Acid and Sulfuric AcidMixture of concentrated Nitric Acid and Sulfuric Acid
Temperature Range 0 - 10 °C (addition), then 80 - 120 °C (reaction)[6]80 - 130 °C
Reaction Time 2 - 12 hours[6]Minutes
Typical Yield 58 - 86%Can be higher with better control
Key Challenges Heat dissipation, potential for runaway reactions, by-product formation[1][2][3]Clogging of microreactors, precise control of flow rates

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

This protocol is a generalized procedure based on literature reports and should be optimized for specific laboratory or plant conditions.

  • Preparation of the Nitrating Mixture: In a separate, cooled vessel, slowly add concentrated sulfuric acid to fuming nitric acid while maintaining a low temperature (typically below 10 °C).

  • Reaction Setup: Charge a reactor with 3,5-Dimethylpyridine-N-oxide.

  • Nitrating Agent Addition: Slowly add the pre-cooled nitrating mixture to the reactor containing the 3,5-Dimethylpyridine-N-oxide, ensuring the internal temperature is strictly maintained within the optimal range (e.g., 80-90 °C).

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

  • Isolation: Filter the solid product, wash it with water, and dry it under vacuum.

Protocol 2: Synthesis of this compound via Rearrangement

This is a conceptual protocol as direct hydroxymethylation of the N-oxide can be complex. A common industrial approach involves the rearrangement of the N-oxide.

  • Activation: Treat 3,5-Dimethyl-4-nitropyridine-N-oxide with an activating agent such as acetic anhydride or trifluoroacetic anhydride. This can lead to the formation of a 2-acetoxymethyl intermediate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the desired alcohol, this compound. This is typically achieved by heating with an aqueous acid or base.

  • Purification: The crude product is then purified by crystallization or chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway 3_5_Lutidine 3,5-Lutidine N_Oxide 3,5-Dimethylpyridine-N-oxide 3_5_Lutidine->N_Oxide Oxidation (e.g., H2O2) Nitro_N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide Nitration (HNO3/H2SO4) Acetoxymethyl 2-Acetoxymethyl-3,5-dimethyl- 4-nitropyridine Nitro_N_Oxide->Acetoxymethyl Rearrangement/ Acetoxylation (e.g., Ac2O) Final_Product This compound Acetoxymethyl->Final_Product Hydrolysis

Caption: Synthetic workflow for this compound.

troubleshooting_nitration Start Low Nitration Yield Check_Temp Is reaction temperature within optimal range? Start->Check_Temp Adjust_Temp Adjust cooling/heating. Monitor closely. Check_Temp->Adjust_Temp No Check_Reagents Are nitrating agents of correct concentration? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Replace_Reagents Use fresh, certified reagents. Check_Reagents->Replace_Reagents No Check_Mixing Is agitation sufficient for the scale? Check_Reagents->Check_Mixing Yes Replace_Reagents->Check_Mixing Increase_Agitation Increase stirrer speed or use baffled reactor. Check_Mixing->Increase_Agitation No Consider_Flow Consider continuous flow reactor. Check_Mixing->Consider_Flow Yes Increase_Agitation->Consider_Flow End Yield Improved Consider_Flow->End

Caption: Troubleshooting logic for low yield in the nitration step.

References

Identification of byproducts in (3,5-Dimethyl-4-nitropyridin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,5-Dimethyl-4-nitropyridin-2-yl)methanol. The information is designed to help identify and resolve common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most common reactions involving this compound are:

  • Oxidation of the primary alcohol to an aldehyde.

  • Chlorination of the hydroxyl group to form a chloromethyl derivative.

  • Reduction of the nitro group to an amino group.

  • Substitution of the nitro group, for example, with a methoxy group.

Q2: What are the potential byproducts I should be aware of during the oxidation of this compound to the corresponding aldehyde?

A2: During the oxidation of this compound, several byproducts can form. The primary concerns are over-oxidation and the formation of impurities. The main byproducts to monitor are:

  • Unreacted starting material: Incomplete oxidation can leave residual this compound.

  • (3,5-Dimethyl-4-nitropyridin-2-yl)carboxylic acid: Over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid.

  • 3,5-Dimethyl-4-nitropyridine-N-oxide derivatives: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.

Q3: I am seeing impurities in my chlorination reaction of this compound with thionyl chloride. What are the likely side products?

A3: When chlorinating this compound with thionyl chloride to produce 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine, several impurities can arise:

  • Unreacted this compound: Incomplete reaction is a common source of contamination.

  • Bis(2-(3,5-dimethyl-4-nitropyridinyl)methyl) ether: This ether can form as a byproduct under certain conditions.

  • Products of pyridine ring chlorination: Although less common under mild conditions, chlorination of the pyridine ring itself is a possibility.

Q4: Can the nitro group on this compound be reduced, and what are the potential byproducts?

A4: Yes, the nitro group can be reduced to an amine using various reducing agents. However, this reaction can sometimes be challenging to control and may produce byproducts such as:

  • Partially reduced intermediates: Nitroso and hydroxylamino derivatives can be formed if the reduction is not complete.

  • Products from reduction of the pyridine ring: Strong reducing agents or harsh reaction conditions can lead to the reduction of the pyridine ring itself.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation to (3,5-Dimethyl-4-nitropyridin-2-yl)carbaldehyde
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time or temperature if the reaction is sluggish. - Ensure the oxidizing agent is fresh and active. For instance, manganese dioxide should be activated.
Over-oxidation to Carboxylic Acid - Use a milder oxidizing agent, such as manganese dioxide (MnO2). - Control the reaction temperature carefully, avoiding excessive heat. - Use a stoichiometric amount of the oxidizing agent.
Degradation of Starting Material or Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the pyridine ring. - Avoid prolonged exposure to strong acids or bases.
Issue 2: Formation of Impurities During Chlorination with Thionyl Chloride
Potential Cause Troubleshooting Steps
Presence of Water - Ensure all glassware is thoroughly dried before use. - Use an anhydrous solvent for the reaction. - Thionyl chloride reacts violently with water, so handle it with care in a fume hood.
Suboptimal Reaction Temperature - Add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. - After the initial addition, the reaction may need to be gently warmed to proceed to completion. Monitor by TLC.
Incorrect Stoichiometry - Use a slight excess of thionyl chloride (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol. - The use of a base, such as pyridine, can help to neutralize the HCl generated and may improve the reaction.

Experimental Protocols

Protocol 1: Oxidation of this compound to (3,5-Dimethyl-4-nitropyridin-2-yl)carbaldehyde

This protocol is adapted from a procedure for a similar compound and may require optimization.[1]

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Chlorination of this compound
  • Dissolve this compound (1 equivalent) in an anhydrous solvent like dichloromethane or toluene in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Summary of Potential Byproducts in this compound Reactions

Reaction Type Starting Material Desired Product Potential Byproducts
Oxidation This compound(3,5-Dimethyl-4-nitropyridin-2-yl)carbaldehyde(3,5-Dimethyl-4-nitropyridin-2-yl)carboxylic acid, 3,5-Dimethyl-4-nitropyridine-N-oxide derivatives
Chlorination This compound2-(Chloromethyl)-3,5-dimethyl-4-nitropyridineBis(2-(3,5-dimethyl-4-nitropyridinyl)methyl) ether, Ring-chlorinated products
Nitro Reduction This compound(4-Amino-3,5-dimethylpyridin-2-yl)methanolNitroso and hydroxylamino intermediates, Pyridine ring reduction products
Nitro Substitution This compound(3,5-Dimethyl-4-methoxypyridin-2-yl)methanolIncomplete reaction leaving starting material

Visualizations

experimental_workflow_oxidation start Start: this compound dissolve Dissolve in DCM start->dissolve add_mno2 Add activated MnO2 dissolve->add_mno2 stir Stir at RT for 24-48h add_mno2->stir monitor Monitor by TLC stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Product: (3,5-Dimethyl-4-nitropyridin-2-yl)carbaldehyde purify->product

Caption: Experimental workflow for the oxidation of this compound.

signaling_pathway_byproducts cluster_oxidation Oxidation cluster_chlorination Chlorination reactant This compound desired_aldehyde Desired Product: Aldehyde reactant->desired_aldehyde Mild Oxidant n_oxide Byproduct: N-Oxide reactant->n_oxide Oxidant desired_chloride Desired Product: Chloride reactant->desired_chloride SOCl2 ether_byproduct Byproduct: Ether reactant->ether_byproduct Side Reaction over_oxidized Byproduct: Carboxylic Acid desired_aldehyde->over_oxidized Strong Oxidant

Caption: Potential reaction pathways and byproduct formation from this compound.

References

Improving the stability of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] The container should be tightly sealed to prevent exposure to moisture. For optimal stability, especially for analytical standards or long-duration studies, storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize the risk of oxidation. The compound should be protected from light by using an amber vial or by storing it in a dark location.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemical structure of nitropyridine derivatives, the primary degradation routes are likely to be:

  • Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. Additionally, the hydroxymethyl group is susceptible to oxidation, which could form an aldehyde or a carboxylic acid.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.

  • Photodegradation: Aromatic nitro compounds and pyridine derivatives can be sensitive to light, leading to complex degradation pathways.

Q3: How can I detect degradation in my sample of this compound?

A3: The most effective method for assessing the purity of your compound and detecting degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][3] Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be suitable techniques for analyzing the compound and its volatile degradants.[2][4][5] Visual inspection for color change (e.g., darkening) or changes in physical state can be an initial indicator of degradation, but chromatographic methods are necessary for quantitative assessment.

Q4: Is it necessary to handle this compound in a glovebox?

A4: While not strictly necessary for all handling procedures, using a glovebox or an inert atmosphere is highly recommended for operations that require extended exposure to the ambient environment, such as weighing or aliquoting for long-term storage. This minimizes exposure to atmospheric oxygen and moisture, which can contribute to degradation. If a glovebox is unavailable, work efficiently to minimize exposure time and consider flushing the container with an inert gas before sealing.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., yellowing, darkening of the solid) Oxidation or photodegradation.Store the compound protected from light in a tightly sealed container at 2-8°C. Consider storing under an inert atmosphere.
New Peaks in HPLC/GC Analysis Chemical degradation of the compound.Review storage and handling procedures to ensure they align with recommended conditions. Perform a forced degradation study (see Experimental Protocols) to identify potential degradants and establish a stability-indicating analytical method.
Inconsistent Experimental Results Degradation of the stock solution or solid material.Prepare fresh stock solutions for critical experiments. Re-evaluate the purity of the solid material using a validated analytical method. Ensure that solvents used for stock solutions are of high purity and are degassed.
Decreased Purity Over Time Improper storage conditions (exposure to light, heat, oxygen, or moisture).Re-assess your storage setup. Ensure the refrigerator temperature is stable. For sensitive applications, aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk material.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method.

  • Stability-Indicating HPLC Method (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify any degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

G cluster_observed_issue Observed Issue cluster_investigation Investigation Workflow cluster_outcome Outcome & Action cluster_stable Stable cluster_unstable Unstable issue Inconsistent Results or Visible Degradation check_storage Verify Storage Conditions (2-8°C, Dark, Sealed) issue->check_storage analyze_purity Analyze Purity (HPLC/GC) check_storage->analyze_purity compare_results Compare to Reference Standard analyze_purity->compare_results is_stable Is Compound Stable? compare_results->is_stable proceed Proceed with Experiment is_stable->proceed Yes discard Discard and Use New Batch is_stable->discard No remediate Review Handling Procedures discard->remediate

Caption: Troubleshooting workflow for stability issues.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products compound This compound oxidation Oxidation compound->oxidation reduction Reduction compound->reduction photodegradation Photodegradation compound->photodegradation n_oxide Pyridine N-oxide derivative oxidation->n_oxide aldehyde Corresponding Aldehyde oxidation->aldehyde carboxylic_acid Corresponding Carboxylic Acid oxidation->carboxylic_acid amino_derivative Amino derivative reduction->amino_derivative photoproducts Complex Photoproducts photodegradation->photoproducts

Caption: Potential degradation pathways.

References

Refinement of work-up procedures for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol isolation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up and isolation procedures for this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low after the reduction of the corresponding aldehyde. What are the primary areas to investigate in the work-up procedure?

A1: Low yields can stem from several factors during and after the reaction. For the work-up, focus on these key areas:

  • Incomplete Quenching: If using a hydride-based reducing agent like Sodium Borohydride (NaBH₄), ensure the reaction is properly quenched. Unreacted reducing agents can complicate extraction. A slow, careful addition of a weak acid (e.g., saturated ammonium chloride solution) or acetone at 0 °C is recommended.

  • Suboptimal Extraction pH: The pyridine nitrogen is basic and can be protonated in acidic conditions, increasing the compound's solubility in the aqueous layer.[1] During liquid-liquid extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) to keep the target compound in the organic phase.

  • Emulsion Formation: The polarity of the molecule can lead to emulsions during extraction, trapping the product between layers. To break emulsions, you can add brine (saturated NaCl solution) or allow the separation to stand for a longer period.

  • Product Adsorption: The polar nature of the nitro and hydroxyl groups can cause the product to adsorb onto glassware or drying agents like sodium sulfate. Ensure thorough rinsing of all equipment with the extraction solvent.

Q2: I am having difficulty purifying the final product using silica gel column chromatography. The compound streaks badly, and I get poor separation. What can I do?

A2: Peak tailing and poor separation on silica gel are common issues for basic compounds like pyridines.[1] This is due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface.[2] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or pyridine (e.g., 0.5-1% v/v), into your eluent system.[1][2] This deactivates the acidic sites on the silica gel, leading to improved peak shape.

  • Use an Alternative Stationary Phase: If tailing persists, consider using a more inert stationary phase like alumina (basic or neutral) or a reversed-phase column (e.g., C18) with a suitable aqueous/organic mobile phase.[2]

  • Consider Crystallization: If the product is a solid, crystallization can be a highly effective purification method to achieve high purity.[1][3] Conduct a solvent screen to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[4]

Q3: What are the most common impurities I should expect, and how can they be removed during the work-up?

A3: Common impurities include:

  • Unreacted Aldehyde: (3,5-Dimethyl-4-nitropyridine-2-carbaldehyde). This is less polar than the desired alcohol. It can typically be separated via column chromatography.

  • N-Oxide Precursor: If the synthesis started from 3,5-Dimethyl-4-nitropyridine-N-oxide, residual amounts may carry through. The N-oxide group is highly polar.[5]

  • Over-reduction Products: While less common with selective reducing agents like NaBH₄, stronger reagents or harsher conditions could potentially reduce the nitro group. These byproducts will have significantly different polarities.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMSO, DMF) can be difficult to remove. These are very polar and can be removed by washing the organic layer thoroughly with water or brine during extraction.[6]

Troubleshooting Guide: Work-up & Isolation

This guide addresses specific problems that may arise during the isolation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of polar species.- Vigorous shaking.- pH of the aqueous layer is not optimal.- Add saturated brine (NaCl solution) to the separatory funnel.- Gently swirl or invert the funnel instead of vigorous shaking.- Filter the entire mixture through a pad of Celite.
Product Lost to Aqueous Layer - The aqueous layer is too acidic, causing protonation of the pyridine nitrogen.[1]- Adjust the pH of the aqueous layer to 7-8 with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Re-extract the combined aqueous layers with fresh organic solvent.
Crude Product is an Oil, Fails to Solidify - Presence of residual solvents (e.g., Dichloromethane, Methanol).- Presence of impurities preventing crystallization.- Dry the product under high vacuum for an extended period.- Attempt co-evaporation with a solvent that forms an azeotrope with the suspected residual solvent (e.g., toluene for water).[6]- Purify the oil via column chromatography before attempting crystallization again.
Product Degrades During Purification - The compound may be unstable on acidic silica gel.[2]- Prolonged heating during solvent evaporation.- Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.[1]- Remove solvent under reduced pressure at a lower temperature (rotary evaporator water bath < 40 °C).

Experimental Protocols & Data

Protocol 1: General Work-up and Extraction Procedure

This protocol outlines a standard procedure following the reduction of 3,5-dimethyl-4-nitropyridine-2-carbaldehyde with Sodium Borohydride (NaBH₄) in methanol.

  • Reaction Quenching: After reaction completion (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaBH₄. Alternatively, acetone can be used.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Liquid-Liquid Extraction:

    • To the remaining aqueous residue, add deionized water and an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Check the pH of the aqueous layer and adjust to ~7.5 with a saturated solution of sodium bicarbonate if necessary.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to help remove residual water and break any emulsions.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with fresh solvent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude this compound. The crude product can then be purified.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding silica, and then removing the solvent under vacuum.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Elute the column with the selected solvent system (see table below).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified product.

Table 1: Recommended Conditions for Column Chromatography
ParameterCondition A (Standard)Condition B (For Basic Compounds)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate gradient (e.g., 50% to 100% Ethyl Acetate)Hexane / Ethyl Acetate gradient containing 0.5% Triethylamine (v/v)
Rationale Good for separating compounds based on polarity.The addition of a basic modifier like triethylamine deactivates acidic sites on the silica, preventing peak tailing of the basic pyridine compound.[1]

Visualized Workflows

G Figure 1: Standard Work-up and Isolation Workflow cluster_purification Purification Options reaction Crude Reaction Mixture (Post-Reduction) quench 1. Quench Reaction (e.g., with aq. NH4Cl at 0°C) reaction->quench concentrate1 2. Remove Volatile Solvent (e.g., Methanol) quench->concentrate1 extract 3. Liquid-Liquid Extraction (e.g., DCM / Water, pH ~7.5) concentrate1->extract wash 4. Wash Organic Layer (with Brine) extract->wash dry 5. Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate2 6. Concentrate to Crude Product dry->concentrate2 purify 7. Purify Crude Product concentrate2->purify chromatography Column Chromatography purify->chromatography If oil or complex mixture crystallization Crystallization purify->crystallization If solid

Caption: Standard workflow for the work-up and isolation of the target compound.

G Figure 2: Troubleshooting Logic for Poor Separation start Problem: Poor Separation / Tailing on Silica Column cause1 Is the eluent polarity optimal? start->cause1 cause2 Is the compound basic? start->cause2 solution1a Optimize TLC first. Try a gradient elution. cause1->solution1a No solution1b Isocratic elution may not be sufficient to separate impurities. cause1->solution1b Yes solution2a Add 0.5-1% Triethylamine to the eluent system. cause2->solution2a Yes solution2b Use an alternative stationary phase (e.g., Alumina, Reversed-Phase). cause2->solution2b If tailing persists

References

Validation & Comparative

Comparative analysis of the reactivity of nitropyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitropyridines are foundational building blocks in medicinal chemistry and organic synthesis. The position of the electron-withdrawing nitro group on the pyridine ring dramatically influences the molecule's reactivity, dictating its synthetic applications. This guide provides a comparative analysis of the three nitropyridine isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—focusing on their behavior in nucleophilic aromatic substitution, electrophilic aromatic substitution, and reduction reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, particularly when they are activated by electron-withdrawing groups like a nitro substituent.[1] The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the primary determinant of the reaction rate.[2]

Comparative Reactivity Analysis

The reactivity of halonitropyridine isomers in SNAr reactions is highly dependent on the positions of the nitro group and the leaving group.

  • 2- and 4-Nitropyridine Derivatives: These isomers are highly reactive towards nucleophiles when a leaving group is present at the 2- or 4-position (or 6-position). The ring nitrogen actively participates in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2][3] This delocalization of the negative charge onto the electronegative nitrogen atom significantly lowers the activation energy of the rate-determining addition step.[2]

  • 3-Nitropyridine Derivatives: Derivatives of 3-nitropyridine are considerably less reactive in SNAr reactions. While the nitro group is strongly electron-withdrawing, its position meta to the typical leaving group positions (2-, 4-, or 6-) and the ring nitrogen means the nitrogen atom cannot directly stabilize the anionic intermediate via resonance.[2] While substitution can occur, it often requires more forcing conditions. Interestingly, in some cases, the nitro group itself can act as a leaving group.[1][4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Products Reactant Halonitropyridine (2- or 4-isomer) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - X⁻ (fast) LeavingGroup Leaving Group (X⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Reactivity Data

Direct quantitative comparisons highlight the profound impact of isomerism on reactivity. The following table summarizes second-order rate constants (k₂) for the reaction of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with various nucleophiles. Although this compares two different 3- and 5-nitro isomers relative to a 2-chloro position, it illustrates the activating effect of a nitro group para (5-position) versus ortho (3-position) to the leaving group. The para activation is significantly stronger.

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-OCH₃0.282.50
p-CH₃0.181.58
H0.110.91
p-Cl0.171.35
m-NO₂0.628.51
Data compiled from studies with sodium arenethiolates in methanol at 30°C.
Experimental Protocol: SNAr Reaction

This protocol describes a general procedure for the reaction of a chloronitropyridine with an amine nucleophile.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Amine nucleophile (e.g., benzylamine) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine in anhydrous ethanol (to a concentration of approx. 0.1 M).

  • Add the amine nucleophile, followed by the addition of triethylamine to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on a pyridine ring is inherently difficult and requires harsh conditions compared to benzene.[5] This is due to two main factors:

  • The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.[5]

  • Under the strong acidic conditions required for many EAS reactions (e.g., nitration), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making it extremely resistant to electrophilic attack.[6]

Comparative Reactivity Analysis

Direct electrophilic substitution on nitropyridine isomers is synthetically challenging and rarely employed.

  • All Isomers (2-, 3-, and 4-nitropyridine): All nitropyridine isomers are extremely deactivated towards EAS. The combined electron-withdrawing effects of the ring nitrogen (or protonated pyridinium nitrogen) and the nitro group make electrophilic attack exceptionally difficult.[7][8] If a reaction is forced under extreme conditions (e.g., high temperature, fuming acids), substitution is expected to occur at the position least deactivated, typically meta to both the ring nitrogen and the existing nitro group, though yields are often very low.[5][9]

Due to this low reactivity, the synthesis of more complex nitropyridines often relies on alternative strategies, such as the nitration of a more reactive precursor like pyridine-N-oxide, followed by deoxygenation.[10]

Experimental Protocol: Nitration of Pyridine

While direct nitration of nitropyridines is not practical, the following protocol for the nitration of pyridine itself illustrates the forcing conditions required.

Materials:

  • Pyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Carefully add pyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Heat the mixture to a high temperature (e.g., 300°C) in a sealed vessel or under reflux for an extended period (e.g., 24 hours).[7]

  • After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH) to precipitate the product.

  • The product, primarily 3-nitropyridine, is then isolated by filtration or extraction.

  • Yields are typically very low (e.g., ~6%).[7]

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a robust and highly valuable transformation for all nitropyridine isomers. This reaction provides a direct route to aminopyridines, which are crucial precursors in the pharmaceutical and agrochemical industries.

Comparative Reactivity Analysis

The position of the nitro group on the pyridine ring does not significantly impact the feasibility of its reduction. A wide array of reducing agents can be employed, and the choice of method typically depends on the presence of other functional groups in the molecule.

  • All Isomers (2-,- 3-, and 4-nitropyridine): All three isomers are readily reduced to their corresponding aminopyridines. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.

Common methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. This is a very clean and efficient method but can also reduce other functional groups like alkenes or alkynes.

  • Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are highly effective and often more chemoselective than catalytic hydrogenation.

Reduction_Workflow Start Nitropyridine Isomer (2-, 3-, or 4-) Setup Dissolve in Solvent (e.g., Ethanol, Acetic Acid) Start->Setup AddReagents Add Reducing Agent (e.g., Fe powder, SnCl₂) and Acid (e.g., HCl) Setup->AddReagents Reaction Stir at RT or Heat (Monitor by TLC) AddReagents->Reaction Workup Filter (if metal used) Neutralize with Base Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry and Concentrate Solvent Purify (e.g., Chromatography) Extraction->Purification Product Aminopyridine Product Purification->Product

Caption: A typical experimental workflow for the reduction of a nitropyridine.

Experimental Protocol: Reduction with Iron

This protocol provides a general method for the reduction of a nitropyridine using iron powder in an acidic medium.

Materials:

  • Nitropyridine isomer (1.0 equiv)

  • Iron powder (Fe) (3-5 equiv)

  • Glacial Acetic Acid or Ethanol/Water mixture

  • Ammonium chloride (NH₄Cl) (if using ethanol/water)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Ethyl acetate or Dichloromethane

Procedure:

  • In a round-bottom flask, suspend the nitropyridine isomer and iron powder in a suitable solvent (e.g., glacial acetic acid or a mixture of ethanol and water).

  • If using ethanol/water, add a solution of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with the solvent.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or sodium carbonate until the solution is basic.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the aminopyridine.

Summary of Reactivity

Reactivity_Comparison cluster_isomers Nitropyridine Isomers cluster_reactions Reactivity Profile iso2 2-Nitropyridine SNAr SNAr (with LG at 2- or 4-pos) iso2->SNAr EAS EAS iso2->EAS Reduction Nitro Reduction iso2->Reduction iso3 3-Nitropyridine iso3->SNAr iso3->EAS iso3->Reduction iso4 4-Nitropyridine iso4->SNAr iso4->EAS iso4->Reduction High High SNAr->High 2- and 4- Isomers Med Moderate / Low SNAr->Med 3- Isomer Low Very Low EAS->Low All Isomers General High / General Reduction->General All Isomers

Caption: Logical relationship of nitropyridine isomers and their reactivity.

References

A Comparative Guide to the Spectroscopic Validation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the structural validation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol against a structurally similar alternative, (3,5-Dimethylpyridin-2-yl)methanol. The inclusion of experimental data, detailed protocols, and visual workflows aims to facilitate a deeper understanding of the spectroscopic characteristics and structural confirmation of this nitropyridine derivative.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the nitropyridine scaffold in various bioactive molecules. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structural validation.

This guide presents a comparative analysis of the spectroscopic data of this compound and (3,5-Dimethylpyridin-2-yl)methanol. The key structural difference is the presence of a nitro group at the C4 position in the target molecule, which significantly influences the spectroscopic signatures. By comparing the predicted data, researchers can gain insights into the electronic effects of the nitro group on the pyridine ring system.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound and its non-nitrated analogue, (3,5-Dimethylpyridin-2-yl)methanol. These comparisons highlight the diagnostic shifts and signals crucial for structural confirmation.

Table 1: Comparative ¹H NMR Data (Predicted)

Proton Assignment This compound (3,5-Dimethylpyridin-2-yl)methanol Key Differences & Rationale
H6 (Aromatic)~8.5 ppm (s)~8.2 ppm (s)The electron-withdrawing nitro group deshields the adjacent H6 proton, causing a downfield shift.
-CH₂OH~4.8 ppm (s)~4.6 ppm (s)Minor downfield shift due to the overall electron-deficient nature of the ring.
C5-CH₃~2.4 ppm (s)~2.3 ppm (s)Minimal effect as the methyl group is further from the nitro group.
C3-CH₃~2.6 ppm (s)~2.3 ppm (s)The proximity to the nitro group results in a slight deshielding effect.
-OHVariableVariableChemical shift is concentration and solvent dependent.

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon Assignment This compound (3,5-Dimethylpyridin-2-yl)methanol Key Differences & Rationale
C2~160 ppm~158 ppmThe presence of the hydroxymethyl group and the adjacent nitro group influences this quaternary carbon.
C3~135 ppm~130 ppmThe electron-withdrawing effect of the nitro group deshields the C3 carbon.
C4~150 ppm~137 ppmSignificant downfield shift due to the direct attachment of the strongly electron-withdrawing nitro group.
C5~133 ppm~138 ppmThe resonance effect of the nitro group can lead to a slight shielding at the meta position.
C6~148 ppm~147 ppmMinor deshielding effect from the nitro group.
-CH₂OH~62 ppm~64 ppmThe electronic environment of the ring slightly influences the chemical shift of the hydroxymethyl carbon.
C5-CH₃~18 ppm~18 ppmMinimal change expected.
C3-CH₃~20 ppm~19 ppmSlight downfield shift due to the influence of the nitro group.

Table 3: Comparative IR Spectroscopy Data (Predicted)

Functional Group This compound (3,5-Dimethylpyridin-2-yl)methanol Key Differences & Rationale
O-H Stretch3200-3600 cm⁻¹ (broad)3200-3600 cm⁻¹ (broad)Characteristic broad absorption for the hydroxyl group in both compounds.
C-H Stretch (Aromatic)3000-3100 cm⁻¹3000-3100 cm⁻¹Typical for aromatic C-H bonds.
C-H Stretch (Aliphatic)2850-3000 cm⁻¹2850-3000 cm⁻¹Corresponding to the methyl and methylene groups.
N-O Stretch (Asymmetric)~1520-1560 cm⁻¹ Absent Diagnostic strong absorption for the nitro group.
N-O Stretch (Symmetric)~1340-1380 cm⁻¹ Absent Diagnostic strong absorption for the nitro group.
C=C & C=N Stretch1400-1600 cm⁻¹1400-1600 cm⁻¹Multiple bands characteristic of the pyridine ring.
C-O Stretch1000-1250 cm⁻¹1000-1250 cm⁻¹Absorption for the primary alcohol.

Table 4: Comparative Mass Spectrometry Data (Predicted)

Parameter This compound (3,5-Dimethylpyridin-2-yl)methanol Key Differences & Rationale
Molecular FormulaC₈H₁₀N₂O₃C₈H₁₁NODifferent molecular formulas lead to different exact masses.
Molecular Weight182.18 g/mol 137.18 g/mol A difference of 45.00 g/mol , corresponding to the nitro group (NO₂).
[M]+• (Molecular Ion)m/z 182m/z 137The molecular ion peak will be observed at their respective molecular weights.
Key FragmentationLoss of -OH (m/z 165), loss of -CH₂OH (m/z 151), loss of -NO₂ (m/z 136)Loss of -OH (m/z 120), loss of -CH₂OH (m/z 106)The fragmentation pattern will be significantly different, with the loss of the nitro group being a key diagnostic fragmentation for the target compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic techniques.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structural Validation Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural validation of a synthesized compound.

Conclusion

The structural validation of this compound can be unequivocally achieved through a combination of NMR, IR, and Mass Spectrometry. The presence of the nitro group at the C4 position induces significant and predictable changes in the spectroscopic data when compared to its non-nitrated analogue, (3,5-Dimethylpyridin-2-yl)methanol. Specifically, the downfield shift of the H6 proton in the ¹H NMR spectrum, the large downfield shift of the C4 carbon in the ¹³C NMR spectrum, the strong characteristic N-O stretching bands in the IR spectrum, and the unique molecular ion and fragmentation patterns in the mass spectrum serve as conclusive evidence for the correct structure. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this and similar nitropyridine derivatives.

Comparing the biological activity of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

While specific data for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol is lacking, studies on its analogs reveal that substitutions on the pyridine ring significantly influence their cytotoxic and antiproliferative properties. The following table summarizes the in vitro anticancer activity of various nitropyridine and hydroxymethylpyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
This compound -Data not available2-hydroxymethyl, 3,5-dimethyl, 4-nitro-
trans-[PtCl2(NH3)(2-hydroxymethylpyridine)]HL-6019Platinum complex with 2-hydroxymethylpyridine[1]
trans-[PtCl2(NH3)(3-hydroxymethylpyridine)]HL-6019Platinum complex with 3-hydroxymethylpyridine[1]
trans-[PtCl2(NH3)(4-hydroxymethylpyridine)]HL-603Platinum complex with 4-hydroxymethylpyridine[1]
Pyridine-urea derivative 8e MCF-70.22 (48h), 0.11 (72h)Pyridine-urea scaffold[2]
Pyridine-urea derivative 8n MCF-71.88 (48h), 0.80 (72h)Pyridine-urea scaffold[2]
Naphthyridine derivative 16 HeLa0.7Naphthyridine core with C-2 naphthyl ring[3]
Naphthyridine derivative 16 HL-600.1Naphthyridine core with C-2 naphthyl ring[3]
Naphthyridine derivative 16 PC-35.1Naphthyridine core with C-2 naphthyl ring[3]
9-Anilinoacridine derivative 9 A-549 (Lung)18.75 (µg/ml)9-Anilinoacridine scaffold[4]
9-Anilinoacridine derivative 9 HeLa (Cervical)13.75 (µg/ml)9-Anilinoacridine scaffold[4]

Note: The presented data is for structurally related analogs and not for this compound itself. The diverse scaffolds highlight the broad interest in pyridine-containing compounds for anticancer research.

Structure-Activity Relationship Insights

The biological activity of pyridine derivatives is intricately linked to their structural features. Reviews of various pyridine analogs suggest that the presence and position of substituents like hydroxyl (-OH), methoxy (-OMe), and nitro (-NO2) groups can significantly modulate their antiproliferative effects. For instance, some studies indicate that the inclusion of -OH and -NH2 groups can enhance anticancer activity, while bulky groups or halogens might diminish it[5]. The position of the hydroxymethyl group in platinum complexes of hydroxymethylpyridine has been shown to be a critical determinant of cytotoxicity, with the 4-hydroxymethylpyridine complex exhibiting significantly higher activity than its 2- and 3-isomers[1].

Plausible Mechanism of Action: A Look at Related Compounds

While the precise mechanism of action for this compound is unknown, studies on other anticancer pyridine derivatives point towards several potential pathways. A common mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For example, certain novel pyridine and pyridone compounds have been shown to induce G2/M phase arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway[1].

G Nitropyridine_Analog This compound Analog Cellular_Uptake Cellular Uptake Nitropyridine_Analog->Cellular_Uptake p53_Activation p53 Activation Cellular_Uptake->p53_Activation JNK_Upregulation JNK Upregulation Cellular_Uptake->JNK_Upregulation CyclinD1_Downregulation Cyclin D1 Downregulation Cellular_Uptake->CyclinD1_Downregulation p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation G2M_Arrest G2/M Cell Cycle Arrest p21_Upregulation->G2M_Arrest Apoptosis Apoptosis JNK_Upregulation->Apoptosis CyclinD1_Downregulation->G2M_Arrest G2M_Arrest->Apoptosis

Caption: A potential signaling pathway for nitropyridine analogs.

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative activity of novel compounds is a critical step in drug discovery. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT Assay for In Vitro Cytotoxicity

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of desired concentrations.

  • Treat the cells with the different concentrations of the compound. Include a vehicle control (cells treated with the solvent alone) and a negative control (untreated cells).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization:

  • Remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

G Start Start: Cell Culture Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with test compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution Incubation_2_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: A typical workflow for an in vitro cytotoxicity assay.

Conclusion

While direct biological activity data for this compound remains elusive in the public domain, the analysis of its structural analogs provides valuable insights into the potential of this chemical class. The evidence suggests that nitropyridine derivatives, particularly those with hydroxymethyl substitutions, warrant further investigation as potential anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns on the pyridine ring in determining biological efficacy. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs to elucidate their specific mechanisms of action and therapeutic potential.

References

Spectroscopic Data Comparison of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and purity of chemical compounds is paramount. This guide provides a framework for the spectroscopic comparison of different batches of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a key intermediate in various synthetic pathways. While specific batch data is not publicly available, this document outlines the necessary experimental protocols and data presentation formats to facilitate a robust internal comparison.

The reproducibility of scientific experiments and the quality of pharmaceutical products rely on the consistent quality of the starting materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for verifying the identity and purity of a compound and for comparing different batches to identify any potential variations.

Data Presentation for Batch Comparison

To effectively compare different batches of this compound, it is crucial to present the acquired spectroscopic data in a clear and structured format. The following tables provide a template for summarizing the key spectroscopic parameters.

Table 1: ¹H NMR Data Comparison

Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm) Notes
Pyridine-H~8.5Singlet
-CH₂OH~4.8Singlet
Pyridine-CH₃ (C3)~2.5Singlet
Pyridine-CH₃ (C5)~2.3Singlet
-OHVariableBroad Singlet

Table 2: ¹³C NMR Data Comparison

Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm)
Pyridine C=N~160
Pyridine C-NO₂~155
Pyridine C-CH₂OH~150
Pyridine C-CH₃ (C3)~135
Pyridine C-CH₃ (C5)~130
-CH₂OH~60
Pyridine -CH₃ (C3)~20
Pyridine -CH₃ (C5)~18

Table 3: FT-IR Data Comparison

Functional Group Expected Wavenumber (cm⁻¹) Batch A (cm⁻¹) Batch B (cm⁻¹)
O-H Stretch (Alcohol)3600-3200 (broad)
C-H Stretch (Aromatic/Alkyl)3100-2850
N-O Stretch (Nitro)1550-1500 and 1360-1290
C=C, C=N Stretch (Aromatic Ring)1600-1400
C-O Stretch (Alcohol)1260-1000

Table 4: Mass Spectrometry Data Comparison

Ion Expected m/z Batch A (m/z) Batch B (m/z)
[M+H]⁺183.07
[M+Na]⁺205.05

Experimental Protocols

Accurate and consistent data acquisition is fundamental for a meaningful batch-to-batch comparison. The following are generalized protocols for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

  • Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

Workflow for Spectroscopic Batch Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of different batches of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison cluster_3 Conclusion BatchA Batch A NMR NMR (1H, 13C) BatchA->NMR Analyze FTIR FT-IR BatchA->FTIR Analyze MS Mass Spectrometry BatchA->MS Analyze BatchB Batch B BatchB->NMR Analyze BatchB->FTIR Analyze BatchB->MS Analyze Process Process Spectra NMR->Process FTIR->Process MS->Process Compare Compare Data to Reference Process->Compare Tabulate Tabulate Results Compare->Tabulate Accept Batch Meets Specifications Tabulate->Accept Consistent Reject Further Investigation Required Tabulate->Reject Discrepancies Found

Workflow for Batch Spectroscopic Comparison

Efficacy Assessment of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol as a Pharmaceutical Precursor in Omeprazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key precursors in the synthesis of Omeprazole, a widely used proton pump inhibitor. The efficacy of utilizing (3,5-Dimethyl-4-nitropyridin-2-yl)methanol is objectively assessed against the alternative precursor, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This comparison is supported by experimental data on synthesis yields, purity, and detailed protocols to inform precursor selection in pharmaceutical manufacturing.

Executive Summary

The synthesis of Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, relies on the efficient construction of its core structure, which involves the coupling of a substituted pyridine moiety with a benzimidazole core. The choice of the pyridine precursor is a critical factor influencing the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide evaluates two prominent synthetic routes distinguished by their primary pyridine intermediate.

  • Route A proceeds through the formation of This compound .

  • Route B utilizes 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as the key intermediate.

Both pathways ultimately converge to produce the immediate precursor to Omeprazole, which is then oxidized to the final active pharmaceutical ingredient (API). This document presents a side-by-side comparison of these routes, providing quantitative data and detailed methodologies to aid in informed decision-making for drug development and manufacturing.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of Omeprazole via Route A and Route B, starting from common precursors.

Parameter Route A: Via this compound Route B: Via 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride References
Starting Material 3,5-Lutidine2,3,5-Trimethylpyridine[1]
Key Intermediate This compound2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[2][3]
Overall Yield High (specific overall yield not detailed, but individual step yields are high)76.4% (for the formation of the chloro-derivative)[3]
Purity of Final API High (specific purity not detailed)99.7% (for the chloro-derivative)[3]
Number of Steps Multiple steps including oxidation, nitration, methoxylation, and functional group manipulation.Multiple steps including oxidation, nitration, methoxylation, acylation, hydrolysis, and halogenation.[2][3]
Key Reagents Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide.Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide, Acetic anhydride, Sulfuryl chloride.[2][3]

Experimental Protocols

Detailed methodologies for the key stages of each synthetic route are provided below.

Route A: Synthesis of Omeprazole via this compound

This route involves the initial synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide from 3,5-Lutidine, which is then converted to this compound and subsequently to the final product.

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

  • Dissolve 3,5-Lutidine (15 kg, 140.2 moles) in acetic acid (48 L) at 60 °C.[1]

  • Add hydrogen peroxide (8430 ml, 98 moles) over 3 hours.[1]

  • Heat the solution to 90 °C and maintain for 3 hours.[1]

  • Cool the reaction mixture and subsequently add another portion of hydrogen peroxide.

  • Raise the temperature back to 90 °C and stir for 16 hours.[1]

  • Work-up the reaction mixture to isolate 3,5-Dimethylpyridine-N-oxide.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Dissolve 3,5-Dimethylpyridine-N-oxide (3500 g, 28.5 moles) in concentrated sulfuric acid (3500 ml).[4]

  • Cool the solution to 90 °C and add a nitrating solution (a mixture of concentrated sulfuric acid and 65% nitric acid) over 4 hours.[4]

  • Stir the solution at 90 °C overnight.[4]

  • Cool the solution and neutralize with 10M NaOH.[4]

  • Extract the product with acetonitrile and purify to obtain 3,5-Dimethyl-4-nitropyridine-N-oxide with a purity of 90%.[4]

Step 3: Synthesis of this compound

Step 4: Synthesis of the Thioether Intermediate

  • The synthesized this compound is converted to a more reactive species (e.g., a chloromethyl derivative).

  • React the resulting pyridine derivative with 5-methoxy-2-mercaptobenzimidazole in the presence of a base to yield the thioether intermediate.

Step 5: Oxidation to Omeprazole

  • Dissolve the thioether intermediate in a suitable solvent like dichloromethane.

  • Cool the solution and add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).[5]

  • After the reaction is complete, wash the organic layer with a basic solution and then brine.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain crude Omeprazole.

  • Purify the crude product by recrystallization.[5]

Route B: Synthesis of Omeprazole via 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This is a widely used industrial method for Omeprazole synthesis.

Step 1: Synthesis of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This intermediate is synthesized from 2,3,5-trimethylpyridine through a series of reactions including oxidation, nitration, methoxy substitution, and acylation followed by hydrolysis.[3]

Step 2: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.[3]

  • Stir the mixture and cool it in an ice bath.[3]

  • Prepare a solution of 225ml of sulfuryl chloride.[3]

  • Add the sulfuryl chloride solution dropwise to the cooled dichloromethane solution with continuous stirring.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.[3]

  • Once the reaction is complete, concentrate the solution under reduced pressure to recover the dichloromethane.[3]

  • Add acetone to the concentrated residue and stir until a paste is formed.[3]

  • Filter the mixture under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This process yields approximately 230g of the product with a purity of 99.7% and a total yield of 76.4%.[3]

Step 3: Synthesis of the Thioether Intermediate (Pyrmetazole)

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating.[5]

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.[5]

  • Cool the mixture to below 10 °C.[5]

  • In a separate vessel, dissolve 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[5]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[5]

  • Allow the reaction temperature to rise to 30 °C and maintain for 4 hours.[5]

  • Cool the mixture to 10 °C, add 500 mL of water, and stir for 12 hours.[5]

  • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate. A yield of 96% has been reported for this step.[6]

Step 4: Oxidation to Omeprazole

The oxidation process is similar to that described in Route A, Step 5.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations in each synthetic route.

G cluster_0 Route A: this compound Pathway 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide Oxidation 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethylpyridine-N-oxide->3,5-Dimethyl-4-nitropyridine-N-oxide Nitration Target_Precursor_A This compound 3,5-Dimethyl-4-nitropyridine-N-oxide->Target_Precursor_A Methoxylation & Functionalization Thioether_Intermediate_A Thioether Intermediate Target_Precursor_A->Thioether_Intermediate_A Coupling Omeprazole_A Omeprazole Thioether_Intermediate_A->Omeprazole_A Oxidation G cluster_1 Route B: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl Pathway 2,3,5-Trimethylpyridine 2,3,5-Trimethylpyridine Pyridine_Intermediate 2-hydroxymethyl-4-methoxy- 3,5-dimethylpyridine 2,3,5-Trimethylpyridine->Pyridine_Intermediate Multi-step synthesis Target_Precursor_B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Pyridine_Intermediate->Target_Precursor_B Chlorination Thioether_Intermediate_B Thioether Intermediate Target_Precursor_B->Thioether_Intermediate_B Coupling Omeprazole_B Omeprazole Thioether_Intermediate_B->Omeprazole_B Oxidation

References

A Comparative Guide to the Synthesis of (Pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (pyridin-2-yl)methanol framework is a privileged scaffold in medicinal chemistry and materials science. Its versatile nature as a ligand and synthetic intermediate necessitates efficient and adaptable synthetic strategies. This guide provides an objective comparison of five key synthetic pathways for the preparation of (pyridin-2-yl)methanol derivatives, offering a comprehensive overview of their respective advantages, limitations, and practical considerations. The presented data, protocols, and visualizations aim to assist researchers in selecting the most suitable method for their specific target molecules and research goals.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route is a critical decision in chemical research and development, balancing factors such as yield, reaction conditions, substrate scope, and, particularly in pharmaceutical applications, stereoselectivity. The following table summarizes the quantitative data for the primary synthetic methodologies discussed in this guide.

Synthesis MethodStarting MaterialsKey Reagents & ConditionsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Grignard Reaction 2-Halopyridine and Aldehyde/Ketone OR Pyridine-2-carboxaldehyde and OrganohalideMg, anhydrous ether or THF, 0 °C to rt75-93%[1][2]N/A (for achiral products)Versatile, good yields, readily available starting materials.Requires strictly anhydrous conditions, sensitive to steric hindrance.
Oxidation-Reduction 2-Alkylpyridine derivative1. Oxidant (e.g., KMnO₄, Cu(NO₃)₂) 2. Reducing agent (e.g., NaBH₄)60-97% (overall)[1]N/A (for achiral products)Avoids organometallic reagents, scalable.Two-step process, potential for over-oxidation.
Biocatalytic Reduction 2-AroylpyridineWhole-cell biocatalyst (e.g., Lactobacillus paracasei), buffer, glucose93%[3]>99%[1][3]Excellent enantioselectivity, environmentally friendly ("green") conditions.Substrate-specific, requires microbial culture and optimization.
Catalytic Hydrogenation Pyridine-2-carboxaldehyde derivativeH₂, Catalyst (e.g., PtO₂, Rh₂O₃), solvent (e.g., acetic acid, TFE), 5 bar, 40 °CHigh (qualitative)N/A (for achiral products)High conversion, clean reaction.Requires specialized high-pressure equipment, catalyst can be expensive.
Picolinic Acid/Ester Reduction Picolinic acid or its ester1. Esterification (if starting from acid) 2. NaBH₄, Methanol, THF, reflux70-92%[4][5]N/AInexpensive reducing agent, mild conditions for reduction.Two steps from the acid, potential for side reactions with other reducible groups.

Experimental Protocols

Grignard Reaction: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

This protocol details the synthesis via the addition of a pyridyl Grignard reagent to an aldehyde.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 4-Chlorobenzaldehyde

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be flame-dried under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. A small amount of anhydrous ether is added to cover the magnesium. A solution of 2-bromopyridine (1.0 eq.) in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the fading of the iodine color and gentle refluxing. The remaining 2-bromopyridine solution is then added at a rate that maintains a gentle reflux.[2]

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous ether is added dropwise, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[2]

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product. A typical yield for this specific transformation is around 75%.[1][2]

Oxidation-Reduction Pathway: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

This two-step process involves the oxidation of a 2-alkylpyridine followed by the reduction of the resulting ketone.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

Materials:

  • 2-(p-chlorobenzyl)pyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A mixture of 2-(p-chlorobenzyl)pyridine (25 g) and water (100 ml) is heated to 85 °C with stirring.[1]

  • Potassium permanganate (30 g) is added in portions, ensuring the reaction temperature does not exceed 95 °C. The mixture is maintained at 85-95 °C for 4 hours.[1]

  • After cooling to 60 °C, ethyl acetate (75 ml) is added, and the mixture is filtered to remove manganese dioxide. The filter cake is washed with ethyl acetate.[1]

  • The organic layer of the filtrate is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is recrystallized from petroleum ether to give (4-chlorophenyl)(pyridin-2-yl)methanone. This step can yield up to 86%.[1]

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

Materials:

  • (4-chlorophenyl)(pyridin-2-yl)methanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

Procedure:

  • The ketone (20 g) is dissolved in methanol (50 ml) and cooled to 20 °C.[1]

  • Sodium borohydride is added in portions, keeping the temperature below 40 °C. The reaction is stirred for 30 minutes.

  • After work-up with water and extraction with dichloromethane, the organic layer is concentrated to yield (4-chlorophenyl)(pyridin-2-yl)methanol. This reduction step typically has a high yield.

Biocatalytic Reduction: Synthesis of (S)-phenyl(pyridin-2-yl)methanol

This method provides excellent enantioselectivity for the synthesis of chiral derivatives.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Lactobacillus paracasei BD101 whole cells

  • Phosphate buffer

  • Glucose

Procedure:

  • Cultivation of Biocatalyst: Lactobacillus paracasei BD101 is cultured in an appropriate medium to generate sufficient cell mass. The cells are harvested by centrifugation and washed with buffer.

  • Bioreduction: In a reaction vessel, the phenyl(pyridin-2-yl)methanone substrate is suspended in a phosphate buffer containing glucose as a co-substrate for cofactor regeneration.[3]

  • The whole cells of L. paracasei BD101 are added to initiate the reduction. The reaction is incubated with gentle agitation at a controlled temperature.[3]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The product is purified by column chromatography. This method can achieve a yield of 93% with an enantiomeric excess of >99%.[3]

Catalytic Hydrogenation: Synthesis of (pyridin-2-yl)methanol

This protocol is for the reduction of the corresponding aldehyde.

Materials:

  • Pyridine-2-carboxaldehyde

  • Platinum(IV) oxide (PtO₂) or Rhodium(III) oxide (Rh₂O₃) catalyst

  • Glacial acetic acid or 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas source

  • High-pressure reactor

Procedure:

  • The pyridine-2-carboxaldehyde derivative is dissolved in the chosen solvent (e.g., glacial acetic acid for PtO₂ or TFE for Rh₂O₃) in a high-pressure reactor vessel.[6]

  • The catalyst (e.g., 0.5 mol% Rh₂O₃) is added to the solution.[6]

  • The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas (e.g., 5 bar).[6]

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 16 hours) or until hydrogen uptake ceases.[6]

  • After the reaction, the reactor is carefully depressurized, and the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated, and the residue is worked up (e.g., neutralization if an acidic solvent was used) and purified to yield the (pyridin-2-yl)methanol derivative.

Reduction of Picolinic Acid Ester: Synthesis of (pyridin-2-yl)methanol

This two-step method involves esterification of picolinic acid followed by reduction.

Step 1: Esterification of Picolinic Acid

Materials:

  • Picolinic acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • Picolinic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the methyl picolinate.

Step 2: Reduction of Methyl Picolinate

Materials:

  • Methyl picolinate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Methyl picolinate is dissolved in THF.

  • Sodium borohydride is added to the solution.[4]

  • Methanol is then added dropwise, and the reaction mixture is refluxed for several hours.[4]

  • After cooling, the reaction is quenched with dilute acid (e.g., 2N HCl). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give (pyridin-2-yl)methanol. Yields for this type of reduction are typically in the range of 70-92%.[4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.

Grignard_Reaction cluster_reagent Grignard Reagent Formation cluster_addition Nucleophilic Addition 2-Halopyridine 2-Halopyridine Pyridyl_Grignard Pyridyl Grignard Reagent 2-Halopyridine->Pyridyl_Grignard Mg, Ether/THF Mg Mg Intermediate Alkoxide Intermediate Pyridyl_Grignard->Intermediate Addition Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Intermediate Product (Pyridin-2-yl)methanol Derivative Intermediate->Product Acidic Workup

Grignard Reaction Pathway

Oxidation_Reduction Start 2-Alkylpyridine Derivative Ketone 2-Aroylpyridine (Ketone Intermediate) Start->Ketone Oxidation (e.g., KMnO₄) Product (Pyridin-2-yl)methanol Derivative Ketone->Product Reduction (e.g., NaBH₄)

Oxidation-Reduction Pathway

Biocatalytic_Reduction Start 2-Aroylpyridine (Prochiral Ketone) Product Chiral (Pyridin-2-yl)methanol Derivative Start->Product Whole-cell biocatalyst (e.g., Lactobacillus)

Biocatalytic Reduction Pathway

Concluding Remarks

The synthesis of (pyridin-2-yl)methanol derivatives can be approached through a variety of robust and effective methods. The classical Grignard reaction offers great versatility and generally high yields, though it requires stringent anhydrous conditions. For large-scale synthesis where the avoidance of organometallics is preferred, the oxidation-reduction pathway presents a viable, albeit two-step, alternative.

For the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry, biocatalytic reduction stands out as a superior method, providing exceptional enantioselectivity under environmentally benign conditions. Catalytic hydrogenation is a powerful reduction technique suitable for substrates that can withstand the reaction conditions, offering high conversions. Finally, the reduction of picolinic acid and its esters provides an economical route utilizing readily available and inexpensive reagents.

The choice of synthetic pathway will ultimately be dictated by the specific requirements of the target molecule, including the presence of other functional groups, the need for stereochemical control, and considerations of scale, cost, and environmental impact. This guide serves as a foundational resource to aid in making that informed decision.

References

Benchmarking (3,5-Dimethyl-4-nitropyridin-2-yl)methanol: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel compound (3,5-Dimethyl-4-nitropyridin-2-yl)methanol against established commercial standards in the fields of oncology and microbiology. The pyridine scaffold is a privileged structure in medicinal chemistry, with nitropyridine derivatives showing promise as versatile therapeutic agents.[1] This document outlines the hypothetical performance of this compound in key in vitro assays, offering a framework for its potential evaluation. The experimental data presented herein is illustrative to guide researchers in designing their own studies.

Overview of this compound

This compound is a substituted nitropyridine with the chemical formula C8H10N2O3.[2] While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has been investigated for various therapeutic applications, including anticancer and antimicrobial activities.[3][4] This guide explores its potential in these two key areas.

Comparative Performance Data

To contextualize the potential efficacy of this compound, its hypothetical performance is benchmarked against Sorafenib, a commercially available anticancer agent, and Ciprofloxacin, a widely used antibiotic.

In Vitro Anticancer Activity

The following table summarizes the hypothetical cytotoxic activity of this compound in comparison to Sorafenib against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast)8.5
A549 (Lung)12.2
HCT116 (Colon)9.8
Sorafenib (Commercial Standard) MCF-7 (Breast)5.9
A549 (Lung)7.3
HCT116 (Colon)6.5
In Vitro Antimicrobial Activity

The hypothetical antimicrobial efficacy of this compound is compared against Ciprofloxacin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound (Hypothetical) 1632
Ciprofloxacin (Commercial Standard) 0.50.25

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5]

  • Inoculum Preparation: A standardized inoculum of the bacterial strains (S. aureus ATCC 29213 and E. coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate the experimental workflow for anticancer drug screening and a potential signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HCT116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Addition & Incubation treatment->mtt_assay readout Absorbance Reading mtt_assay->readout data_processing Calculate % Viability readout->data_processing ic50_determination Determine IC50 data_processing->ic50_determination

Caption: Workflow for In Vitro Anticancer Drug Screening.

apoptosis_pathway cluster_pathway Simplified Apoptosis Signaling Pathway drug This compound stress Cellular Stress drug->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential Apoptotic Signaling Pathway.

References

Cross-Validation of Analytical Results for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the analytical data for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol and a structurally related, well-characterized nitropyridine derivative. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in analytical method development and validation. Due to the limited availability of public, in-depth experimental data for this compound, this guide utilizes data from a closely related compound as a reference for a comprehensive analytical profile.

Comparative Analysis of Physicochemical Properties

A summary of the key physicochemical properties for this compound and a comparative nitropyridine derivative, (3-Methyl-4-nitropyridin-2-yl)methanol, are presented below. This data is essential for the initial characterization and method development for these compounds.

PropertyThis compound(3-Methyl-4-nitropyridin-2-yl)methanol
CAS Number 149082-03-1[1]168167-49-5[2][3]
Molecular Formula C₈H₁₀N₂O₃[1]C₇H₈N₂O₃[2][3]
Molecular Weight 182.18 g/mol [1]168.15 g/mol [3]
IUPAC Name This compound(3-methyl-4-nitropyridin-2-yl)methanol[]

Reference Analytical Data: A Case Study

In the absence of publicly available, detailed experimental spectra for this compound, we present the comprehensive analytical data for a substituted nitropyridine derivative, 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine , as a reference. This provides insight into the expected spectral characteristics for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): δ 8.87 (dd, J = 4.7 Hz, J′ = 1.5 Hz, 2 H, 6-H pyridine), 8.21 (dd, J = 8.2 Hz, J′ = 1.5 Hz, 2 H, 4-H pyridine), 7.44 (dd, J = 8.1 Hz, J′ = 4.7 Hz, 2 H, 5-H pyridine), 7.26 (s, 2 H, phenylene), 3.74 (s, 6 H, methoxy).[5]

  • ¹³C-NMR (75 MHz, CDCl₃): δ 152.44 (2 C, C-6 py), 150.84 (2 C), 1549.74 (2 C), 147.27 (2 C, C-3 py), 131.95 (2 C), 122.67 (2 C), 113.23 (2 C), 55.6 (2 C, OCH₃).[5]

Infrared (IR) Spectroscopy
  • IR (ATR): 3091, 3073, 3016, 2970, 2938, 2839, 2365, 1594, 1555, 1527, 1499, 1467, 1428, 1385, 1353, 1307, 1212, 1173, 1103, 1052, 1024, 862, 819, 802, 770, 717, 677 cm⁻¹.[5]

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS-ESI): found 383.1004, calculated for C₁₈H₁₄N₄O₆: 383.0992.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This section outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of nitropyridine derivatives, based on established methods for similar compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH adjusted to 2-3). The specific gradient will depend on the separation requirements.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte (typically in the range of 230-280 nm for nitropyridine compounds).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Standard acquisition parameters for ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: The acquired data should be processed with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).

  • Data Acquisition: Data can be acquired in full scan mode to identify the molecular ion and fragmentation patterns, or in selected ion monitoring (SIM) mode for targeted quantification. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison Sample Test Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Standard Reference Standard Standard->HPLC Standard->NMR Standard->MS Standard->IR Process Data Processing HPLC->Process NMR->Process MS->Process IR->Process Compare Comparative Analysis Process->Compare Validate Cross-Validation Compare->Validate

Caption: General workflow for the cross-validation of analytical results.

Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Gene Target Gene Expression TF->Gene Transcription Compound This compound Compound->Receptor Inhibition

Caption: Hypothetical signaling pathway involving a nitropyridine derivative.

References

Safety Operating Guide

Proper Disposal of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a nitropyridine derivative, requires careful handling and disposal through a certified hazardous waste program due to its potential hazards. Adherence to the following procedures is essential to protect personnel and the environment.

Immediate Safety and Hazard Summary

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Determination and Segregation:

  • Hazardous Waste Identification: Based on its chemical structure, this compound should be treated as hazardous waste.[3]

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Non-halogenated Organic Solids" or "Nitrated Organic Waste," depending on your institution's waste stream categories. Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4] It is also vital to keep halogenated and non-halogenated waste streams separate.[2]

2. Waste Collection and Containerization:

  • Container Selection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, compatible, and sealable container.[2][4] Suitable containers are typically made of glass or high-density polyethylene (HDPE).[2]

  • Container Condition: Ensure the container is in good condition with a secure, leak-proof cap. Do not overfill the container, leaving adequate headspace for potential expansion.[2]

  • Container Sealing: The waste container must be kept tightly sealed at all times, except when waste is being added.[5][6]

3. Labeling of Waste Containers:

  • Immediately and clearly label the waste container with the following information:

    • The words “Hazardous Waste”.[2][4]

    • The full chemical name: "this compound".[2][4]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").[4]

    • The approximate quantity of the waste.[2]

    • The date when the first waste was added to the container.[2]

    • The name and location of the generating laboratory and the principal investigator.[2]

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]

  • The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials.[4]

5. Spill Management:

  • In the event of a small spill, ensure proper PPE is worn and the area is well-ventilated.[4]

  • Contain the spill and absorb it with an inert, non-combustible material such as sand, vermiculite, or a commercial absorbent.[4]

  • Carefully collect the absorbed material and any contaminated debris, placing it into the designated hazardous waste container.[2][4]

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[4]

6. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be conducted by licensed hazardous waste professionals.[4][7]

  • Scheduling Pickup: Once the waste container is full or has been in storage for the maximum time allowed by your institution's policy, arrange for its collection by your institution's EHS department or a certified hazardous waste disposal contractor.[2][4]

  • Regulatory Compliance: All disposal procedures must strictly adhere to local, state, and federal hazardous waste regulations.[4][8]

7. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[2] The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic compounds, the first three rinses should be collected.[6]

Quantitative Data Summary

ParameterGuidelineSource
Flashpoint Classification Chemicals with a flashpoint < 60°C (140°F) are ignitable hazardous waste.[5]
Maximum Waste Accumulation Typically no more than 10 gallons of hazardous waste should be stored in a lab.[6]
Container Headspace Leave adequate headspace for expansion.[2]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generate Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Non-Halogenated Organic) fume_hood->segregate containerize Place in Compatible, Sealed Container segregate->containerize label_container Label Container as 'Hazardous Waste' with Full Chemical Name & Date containerize->label_container store Store in Designated Satellite Accumulation Area label_container->store check_incompatibles Away from Incompatibles & Ignition Sources store->check_incompatibles pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end Proper Disposal via Certified Facility pickup->end small_spill Small Spill: Absorb with Inert Material, Collect for Disposal spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large small_spill->containerize

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling (3,5-Dimethyl-4-nitropyridin-2-yl)methanol. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.

Immediate Safety Precautions

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on guidelines for handling similar pyridine derivatives and nitroaromatic compounds. These classes of compounds are often toxic and can be irritants.[1][2]

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that eyewash stations and safety showers are readily accessible.[2] The work area must be well-ventilated.[1][2]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles or a Face ShieldMust meet ANSI Z.87.1 1989 standard.[3]Protects against chemical splashes and potential projectiles. A face shield is recommended when there is a risk of explosion or a large splash hazard.[3]
Skin Protection Chemical-resistant glovesDisposable nitrile gloves offer broad short-term protection.[3] Consult the glove manufacturer's resistance guide for specific chemical compatibility.Prevents skin contact with the hazardous chemical.[1]
Lab CoatFlame-retardant material such as Nomex® is recommended.[3]Provides a barrier against spills and splashes, protecting underlying clothing and skin.
Full-body ProtectionChemical-resistant clothing or coverall.[4]Recommended for larger quantities or when there is a significant risk of exposure.
Respiratory Protection Air-purifying respiratorNIOSH-approved full-face or half-mask respirator.[4]Required if administrative and engineering controls do not sufficiently control exposure to dust or fumes, or when vapors/aerosols are generated.[3]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed and sealed.

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Spill Management:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert, dry material like sand or vermiculite to absorb the spill.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container, avoiding dust creation.[1]

  • Clean: Wash the spill area thoroughly after the material has been collected.[1]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled and sealed hazardous waste container.[1]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and its associated hazards (e.g., "Toxic," "Irritant").[1]

  • Segregation: Do not mix this waste with other chemical waste unless compatibility has been confirmed.[1]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department to collect the waste.[1] Disposal must adhere to all local, regional, and national regulations.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for handling this compound from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Safety Protocols B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area in Fume Hood B->C D Weighing and Transfer of Chemical C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Glassware & Surfaces E->F Conclude Experiment J Spill or Exposure Occurs E->J If spill/exposure G Segregate & Label Hazardous Waste F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I K Follow Emergency Procedures (Eyewash, Shower, Evacuate) J->K L Notify Supervisor & EHS K->L

Caption: Chemical Handling Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.